Faropenem sodium
Description
Properties
IUPAC Name |
sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S.Na/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;/h5-7,11,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1/t5-,6-,7+,11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSAXRANXQSPQP-VUKDEKJYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14NNaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122547-49-3 | |
| Record name | SUN 5555 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122547493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FAROPENEM SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O46G914RQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Faropenem Sodium's Assault on Bacterial Cell Walls: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Faropenem, a member of the penem subclass of β-lactam antibiotics, exhibits broad-spectrum bactericidal activity by targeting the essential process of bacterial cell wall synthesis. This technical guide provides an in-depth exploration of the molecular mechanism of action of faropenem sodium, with a focus on its interaction with penicillin-binding proteins (PBPs), the consequent disruption of peptidoglycan cross-linking, and the resulting morphological changes and bacteriolysis. This document summarizes key quantitative data on faropenem's efficacy, details the experimental protocols used to derive this data, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction
The bacterial cell wall is a vital organelle that provides structural integrity and protection from osmotic stress. Its primary component, peptidoglycan, is a unique and essential polymer, making its synthesis an attractive target for antimicrobial agents. This compound, an orally bioavailable penem, distinguishes itself through its potent activity against a wide range of Gram-positive and Gram-negative bacteria, including many strains resistant to other β-lactam antibiotics.[1][2] Its efficacy stems from its high affinity for multiple penicillin-binding proteins (PBPs) and its stability in the presence of many β-lactamase enzymes.[2][3] Understanding the precise mechanism of action of faropenem is crucial for its optimal clinical use and for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal effect of faropenem is a direct consequence of its ability to inhibit the final and critical step of peptidoglycan synthesis: the cross-linking of adjacent peptide side chains, a process known as transpeptidation.[1][4][5] This inhibition is achieved through the covalent acylation of the active site of penicillin-binding proteins (PBPs).
The Target: Penicillin-Binding Proteins (PBPs)
PBPs are a group of membrane-associated enzymes that catalyze the final steps of peptidoglycan assembly.[1] They are characterized by a serine residue in their active site which is essential for their catalytic activity. Different bacteria possess multiple types of PBPs, each with specific roles in cell wall synthesis, including elongation, septation, and maintenance of cell shape. Faropenem's broad spectrum of activity is, in part, attributable to its high binding affinity for multiple high-molecular-weight PBPs across different bacterial species.[4][6]
The Interaction: Covalent Bonding and Inactivation
The core of faropenem's structure contains a highly reactive β-lactam ring that mimics the D-alanyl-D-alanine moiety of the natural substrate of PBPs.[1] This structural similarity allows faropenem to enter the active site of the PBP. The strained β-lactam ring is then attacked by the active site serine residue, leading to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate. This acylation effectively inactivates the PBP, preventing it from carrying out the transpeptidation reaction.[5]
The Consequence: Disruption of Cell Wall Integrity and Lysis
The inhibition of PBP-mediated transpeptidation weakens the peptidoglycan meshwork.[4] As the bacterium continues to grow and synthesize new cell wall precursors without proper cross-linking, the structural integrity of the cell wall is compromised. This leads to the formation of osmotically sensitive cells. In a hypotonic environment, this weakened cell wall cannot withstand the internal turgor pressure, resulting in cell lysis and death.[4]
The following diagram illustrates the molecular mechanism of faropenem's action:
Caption: Faropenem's mechanism of action on the bacterial cell wall.
Quantitative Data
The efficacy of faropenem is quantified by its binding affinity to specific PBPs and its minimum inhibitory concentration (MIC) against various bacterial pathogens.
Penicillin-Binding Protein (PBP) Affinity
The affinity of faropenem for PBPs is a key determinant of its antibacterial activity. This is often expressed as the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a fluorescently labeled penicillin to the PBP. Faropenem generally exhibits a high affinity for high-molecular-weight PBPs.[4][6]
| Bacterium | PBP Target | IC50 (µg/mL) | Reference |
| Streptococcus pneumoniae | PBP1A | 0.03 | Pankuch et al. |
| Streptococcus pneumoniae | PBP1B | 0.03 | Pankuch et al. |
| Streptococcus pneumoniae | PBP2A | 0.25 | Pankuch et al. |
| Streptococcus pneumoniae | PBP2B | 0.06 | Pankuch et al. |
| Streptococcus pneumoniae | PBP2X | >8 | Pankuch et al. |
| Streptococcus pneumoniae | PBP3 | 0.03 | Pankuch et al. |
| Escherichia coli | PBP2 | High Affinity | Dalhoff et al., 2003[4] |
| Escherichia coli | PBP1A/1B | High Affinity | Dalhoff et al., 2003[4] |
| Escherichia coli | PBP3 | High Affinity | Dalhoff et al., 2003[4] |
| Staphylococcus aureus | PBP1 | High Affinity | Dalhoff et al., 2003[4] |
| Staphylococcus aureus | PBP2 | High Affinity | Dalhoff et al., 2003[4] |
| Staphylococcus aureus | PBP3 | High Affinity | Dalhoff et al., 2003[4] |
| Specific IC50 values were not provided in the abstract; "High Affinity" indicates preferential binding as reported by the authors. |
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a critical measure of an antibiotic's potency. Faropenem has demonstrated low MICs against a broad range of pathogens.
| Bacterium | MIC90 (µg/mL) | Reference |
| Streptococcus pneumoniae (Penicillin-S) | 0.015 | Goldstein et al., 2002 |
| Streptococcus pneumoniae (Penicillin-R) | 1 | Goldstein et al., 2002 |
| Haemophilus influenzae (β-lactamase+) | 0.5 | Milatovic et al., 2003[2] |
| Moraxella catarrhalis (β-lactamase+) | 0.25 | Milatovic et al., 2003[2] |
| Staphylococcus aureus (MSSA) | 0.12 | Milatovic et al., 2003[2] |
| Staphylococcus aureus (MRSA) | 2 | Milatovic et al., 2003[2] |
| Escherichia coli | 1 | Milatovic et al., 2003[2] |
| Klebsiella pneumoniae | 0.5 | Milatovic et al., 2003[2] |
| Bacteroides fragilis | 4 | Milatovic et al., 2003[2] |
Experimental Protocols
The quantitative data presented above are derived from standardized laboratory procedures. The following sections provide an overview of the methodologies for two key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is a standard procedure for determining the MIC of an antibiotic.
Caption: Workflow for MIC determination by broth microdilution.
Detailed Methodology:
-
Preparation of Antibiotic Dilutions: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions, as well as a growth control well (no antibiotic) and a sterility control well (no bacteria), is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: Following incubation, the plates are examined visually for bacterial growth, indicated by turbidity. The MIC is recorded as the lowest concentration of faropenem that completely inhibits visible growth.
Penicillin-Binding Protein (PBP) Affinity Assay
A competitive binding assay using a fluorescently labeled penicillin, such as Bocillin FL, is commonly employed to determine the binding affinity of faropenem for specific PBPs.
Caption: Workflow for competitive PBP binding affinity assay.
Detailed Methodology:
-
Membrane Preparation: Bacterial cells are grown to mid-logarithmic phase, harvested, and lysed. The cell membranes, which contain the PBPs, are then isolated by ultracentrifugation.
-
Competitive Binding: The isolated membranes are incubated with increasing concentrations of unlabeled faropenem.
-
Fluorescent Labeling: A fixed, subsaturating concentration of a fluorescent penicillin derivative (e.g., Bocillin FL) is added to the mixture. Bocillin FL will bind to the PBPs that are not already occupied by faropenem.
-
SDS-PAGE and Visualization: The reaction is stopped, and the membrane proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then visualized using a fluorimager to detect the fluorescent bands corresponding to the PBP-Bocillin FL complexes.
-
Quantification and IC50 Determination: The intensity of the fluorescent bands is quantified. A decrease in fluorescence intensity with increasing concentrations of faropenem indicates displacement of Bocillin FL. The IC50 value is then calculated as the concentration of faropenem that reduces the fluorescence intensity by 50%.
Conclusion
This compound's mechanism of action is a well-defined process of targeted inhibition of bacterial cell wall synthesis. Its high affinity for multiple essential PBPs and its stability against many β-lactamases contribute to its potent, broad-spectrum bactericidal activity. The quantitative data from PBP binding assays and MIC determinations provide a solid basis for understanding its efficacy against a wide array of clinically relevant pathogens. The detailed experimental protocols outlined in this guide offer a framework for the continued evaluation of faropenem and the discovery of novel antimicrobial agents that target the indispensable process of bacterial cell wall biosynthesis. This in-depth understanding is paramount for the strategic use of faropenem in clinical practice and for guiding future drug development efforts in the ongoing battle against bacterial infections.
References
- 1. Binding of Faropenem and Other β-Lactam Agents to Penicillin-Binding Proteins of Pneumococci with Various β-Lactam Susceptibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in-vitro activity of faropenem, a novel oral penem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Faropenem: review of a new oral penem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target affinities of faropenem to and its impact on the morphology of gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of faropenem against 5460 clinical bacterial isolates from Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Discovery and developmental history of Faropenem as a penem antibiotic
An In-depth Technical Guide to the Discovery and Developmental History of Faropenem
Introduction
Faropenem is a broad-spectrum, orally administered antibiotic belonging to the penem subclass of β-lactams. Structurally distinct from carbapenems, it possesses a fused β-lactam and a partially unsaturated five-membered ring containing a sulfur atom. This structure confers stability against many β-lactamase enzymes, which are a common cause of bacterial resistance to other β-lactam antibiotics.[1] This guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and the preclinical and clinical development journey of Faropenem and its prodrug, Faropenem medoxomil.
Discovery and Developmental Timeline
Faropenem was discovered and developed by researchers at the Suntory Institute for Biomedical Research in Japan (now Asubio Pharma Co., Ltd.).[2][3] The initial research in the late 1980s focused on synthesizing novel 2-chiral substituted penems to identify compounds with potent oral activity and a broad spectrum of antibacterial action.[2] The development of Faropenem sodium and its subsequent prodrug, Faropenem medoxomil, marked a significant advancement in oral β-lactam therapy.
The development path involved key milestones, including its initial launch in Japan, subsequent development efforts in the United States, and its eventual approval in other markets like India.
Mechanism of Action
Like all β-lactam antibiotics, Faropenem's bactericidal activity stems from its ability to inhibit the synthesis of the bacterial cell wall.[4] The integrity of the cell wall, composed primarily of peptidoglycan, is essential for bacterial survival.
The key steps in Faropenem's mechanism of action are:
-
Binding to Penicillin-Binding Proteins (PBPs): Faropenem's primary targets are PBPs, a group of bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[4][5] It shows a high affinity for high-molecular-weight PBPs, which are critical for cell wall elongation and shape.[6]
-
Inhibition of Transpeptidation: By binding to the active site of PBPs, Faropenem blocks the transpeptidation reaction. This reaction creates the essential cross-links between peptidoglycan chains, providing the cell wall with its structural strength.[7]
-
Cell Lysis: The inhibition of cell wall maintenance and synthesis leads to a structurally compromised cell wall. In the hypotonic intracellular environment, this results in osmotic instability, cell lysis, and bacterial death.[5]
Faropenem's structure, particularly its stability against hydrolysis by many β-lactamases (including some extended-spectrum β-lactamases or ESBLs), allows it to remain effective against bacteria that have developed resistance to other β-lactams like penicillins and cephalosporins.[8]
Chemical Synthesis
The synthesis of Faropenem is a multi-step process typically starting from the chiral intermediate (3R,4R)-4-acetoxy-3-[1'(R)-tert-butyldimethylsilyloxyethyl]azetidin-2-one (AOSA) . While various specific routes have been published, a general and common pathway involves an intramolecular Wittig reaction to form the core penem ring structure.
Experimental Protocol: Generalized Synthesis
A representative synthesis protocol based on published literature involves the following key transformations[9][10]:
-
Thioester Formation: The starting material, AOSA, is reacted with R-(+)-thiotetrahydrofuryl-2-formic acid in the presence of a catalyst (e.g., a Lewis acid like zinc chloride) to form the key thioester intermediate.
-
Acylation: The thioester intermediate undergoes an acylation reaction at the nitrogen of the azetidinone ring with an oxalyl chloride derivative, such as tert-butoxy oxalyl chloride or allyl glyoxylate, in the presence of a base.
-
Cyclization: The acylated product is then treated with a phosphite, typically triethyl phosphite, at an elevated temperature. This induces an intramolecular Wittig reaction, which closes the five-membered thiazoline ring fused to the β-lactam ring, forming the core penem structure.
-
Deprotection and Salt Formation: The protecting groups on the C6 hydroxyethyl side chain (e.g., tert-butyldimethylsilyl) and the C3 carboxyl group (e.g., allyl) are removed. The silyl group is often removed with a fluoride source or acid, while the allyl group can be removed using a palladium catalyst. Finally, the carboxylic acid is converted to its sodium salt to yield this compound.[10]
Preclinical Development
In Vitro Antibacterial Activity
Faropenem demonstrates a broad spectrum of in vitro activity against a wide range of clinically relevant pathogens. It is particularly active against common respiratory pathogens and many anaerobic bacteria. Its activity is often presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of bacterial isolates.
Table 1: In Vitro Activity of Faropenem against Gram-Positive Pathogens
| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|---|
| Streptococcus pneumoniae (Penicillin-S) | 4,725 (total) | - | 0.008 |
| Streptococcus pneumoniae (Penicillin-I) | 4,725 (total) | - | 0.25 |
| Streptococcus pneumoniae (Penicillin-R) | 4,725 (total) | - | 1 |
| Staphylococcus aureus (Methicillin-S) | 5460 (total) | - | 0.12 |
| Enterococcus faecalis | 5460 (total) | 1 | 8 |
(Data compiled from references[11][12])
Table 2: In Vitro Activity of Faropenem against Gram-Negative Pathogens
| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|---|
| Haemophilus influenzae (β-lactamase -) | 2,614 (total) | - | 0.5 |
| Haemophilus influenzae (β-lactamase +) | 2,614 (total) | - | 1 |
| Moraxella catarrhalis (β-lactamase +) | 1,193 (total) | 0.12 | 0.5 |
| Escherichia coli | 5460 (total) | 0.5 | 1 |
| Klebsiella pneumoniae | 5460 (total) | 0.5 | 1 |
(Data compiled from references[11][12][13])
Experimental Protocol: In Vitro Susceptibility Testing
The MIC values are typically determined using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates. Colonies are then used to prepare a standardized suspension in a sterile saline or broth to match a 0.5 McFarland turbidity standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Drug Dilution: Faropenem is serially diluted (two-fold) in cation-adjusted Mueller-Hinton broth in microtiter plates to cover a range of concentrations (e.g., 0.008 to 128 µg/mL).
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of Faropenem that completely inhibits visible bacterial growth. Quality control is performed using reference bacterial strains with known MIC values (e.g., E. coli ATCC 25922).[14]
Clinical Development
Pharmacokinetics
A key challenge in Faropenem's development was its oral bioavailability. This compound has relatively low bioavailability. To overcome this, the prodrug Faropenem medoxomil was developed, which is readily absorbed and then hydrolyzed by esterases in the blood to release the active Faropenem molecule, significantly improving systemic drug exposure.[15]
Table 3: Pharmacokinetic Parameters of Faropenem
| Parameter | This compound (150 mg) | Faropenem Medoxomil |
|---|---|---|
| Bioavailability | ~20-30% | ~70-80% |
| Cₘₐₓ (Peak Plasma Conc.) | ~2.4 µg/mL | Varies with dose |
| Tₘₐₓ (Time to Peak) | ~1-1.5 hours | ~1 hour |
| T₁/₂ (Half-life) | ~1 hour | ~1 hour |
| Protein Binding | 90-95% | 90-95% |
| Primary Excretion Route | Renal | Renal |
(Data compiled from references[16][17])
Experimental Protocol: Human Pharmacokinetic Study
A typical pharmacokinetic study in healthy volunteers would follow this protocol[18]:
-
Study Design: An open-label, single- and multiple-dose study in healthy adult volunteers.
-
Dosing: Subjects receive a single oral dose of Faropenem (e.g., 100 mg of this compound granules) under fasting conditions. After a washout period, a multiple-dose regimen (e.g., 100 mg every 8 hours for 5 days) is administered.
-
Sample Collection: Blood samples are collected via an indwelling catheter at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, and 8 hours). Plasma is separated by centrifugation and stored at -70°C.
-
Bioanalytical Method: Plasma concentrations of Faropenem are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation, chromatographic separation, and detection by mass spectrometry.
-
Data Analysis: Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, T₁/₂) are calculated from the plasma concentration-time data using non-compartmental analysis.
Clinical Efficacy and Trials
Faropenem medoxomil underwent extensive Phase III clinical trials for several community-acquired infections. These trials generally demonstrated non-inferiority to standard-of-care oral antibiotics.
Table 4: Summary of a Key Phase III Clinical Trial
| Indication | Acute Bacterial Sinusitis |
|---|---|
| Design | Randomized, double-blind, multicenter |
| Patient Population | 1099 adults with signs/symptoms of ABS |
| Treatment Arms | 1. Faropenem medoxomil 300 mg BID for 7 days2. Faropenem medoxomil 300 mg BID for 10 days3. Cefuroxime axetil 250 mg BID for 10 days |
| Primary Endpoint | Clinical cure rate at Test-of-Cure visit (7-21 days post-therapy) |
| Results (Clinical Cure) | Arm 1: 80.3%Arm 2: 81.8%Arm 3: 74.5% |
| Conclusion | 7- and 10-day Faropenem regimens were non-inferior to 10-day Cefuroxime axetil regimen. |
(Data compiled from reference[19])
Experimental Protocol: Representative Phase III Clinical Trial
Based on the trial for Acute Bacterial Sinusitis, a typical protocol is as follows[19][20]:
-
Study Design: A prospective, randomized, double-blind, multicenter, comparative study.
-
Inclusion Criteria: Adult patients (e.g., 18-65 years) with a clinical diagnosis of acute bacterial sinusitis, including specific signs and symptoms (e.g., purulent nasal discharge, facial pain/pressure) for a defined duration (e.g., 7 to 28 days).
-
Exclusion Criteria: Known hypersensitivity to β-lactams, pregnancy or lactation, severe renal or hepatic impairment, recent use of other antibiotics, or infections requiring hospitalization.
-
Randomization and Blinding: Eligible patients are randomly assigned to one of the treatment arms. Both patients and investigators are blinded to the treatment allocation.
-
Intervention: Patients receive the assigned study drug (e.g., Faropenem or Cefuroxime axetil) for the specified duration.
-
Assessments: Patients are assessed at baseline, during treatment, and at a Test-of-Cure (TOC) visit (typically 7-21 days after completing therapy). The primary efficacy assessment at the TOC visit categorizes the patient's outcome as 'clinical cure', 'clinical failure', or 'indeterminate'. Safety is monitored through the recording of all adverse events.
Regulatory Status and Conclusion
This compound has been successfully marketed in Japan since 1997 and is also approved in India.[21] However, the developmental path for Faropenem medoxomil in the United States was halted when the FDA issued a non-approvable letter in 2006.[15] The FDA's decision was not based on safety concerns but rather on the design of the clinical trials, which for some indications lacked placebo-controlled arms, making the determination of efficacy challenging for the agency.
References
- 1. Recent Developments in Penem Antibiotics: Structural and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STUDIES ON PENEM ANTIBIOTICS [jstage.jst.go.jp]
- 3. Structure-activity relationships of penem antibiotics: crystallographic structures and implications for their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Faropenem? [synapse.patsnap.com]
- 5. Faropenem - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Target affinities of faropenem to and its impact on the morphology of gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Activity and Clinical Efficacy of Faropenem against Third-Generation Cephalosporin-Resistant Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103059046A - Preparation method of faropenem - Google Patents [patents.google.com]
- 10. CN107337684A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Farobact (Faropenem) Datasheet [ciplamed.com]
- 14. Pharmacokinetic-Pharmacodynamic Assessment of Faropenem in a Lethal Murine Bacillus anthracis Inhalation Postexposure Prophylaxis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Faropenem [bionity.com]
- 16. Faropenem for the management of infectious diseases – A systematic review of <i>in vitro</i> susceptibility tests and clinical studies - Journal of Laboratory Physicians [jlabphy.org]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics of this compound granules in Chinese healthy volunteers [manu41.magtech.com.cn]
- 19. researchgate.net [researchgate.net]
- 20. A clinical trial to study the effects of two drugs, Faropenem extended release tablets and Faropenem conventional tablets in patients with respiratory tract infections (RTI) | MedPath [trial.medpath.com]
- 21. Faropenem - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Faropenem Sodium: Structural Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Faropenem sodium, a broad-spectrum, orally bioavailable penem antibiotic. It delves into its core structure, mechanism of action, pharmacokinetic profile, and the structure-activity relationships of its analogues and derivatives. Detailed experimental protocols and visual representations of key pathways are included to support research and development efforts in the field of antibacterial drug discovery.
Introduction to Faropenem and the Penem Class
Faropenem is a synthetic β-lactam antibiotic belonging to the penem subclass.[1] Structurally, penems are a hybrid of penicillins and carbapenems, featuring a β-lactam ring fused to a five-membered thiazoline ring containing a sulfur atom.[1] This unique structure confers distinct properties, including a broad spectrum of antibacterial activity and stability against many β-lactamase enzymes.[2][3] Faropenem itself is distinguished by a chiral tetrahydrofuran substituent at the C2 position, which enhances its chemical stability and reduces central nervous system effects compared to early carbapenems like imipenem.[4][5]
Unlike many other β-lactams that require intravenous administration, Faropenem is available in an oral prodrug form, Faropenem medoxomil, which significantly improves its bioavailability.[2][6] This makes it a valuable option for treating a variety of community-acquired infections.[4]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Like all β-lactam antibiotics, Faropenem's bactericidal activity stems from its ability to inhibit the synthesis of the bacterial cell wall.[7][8] This process is crucial for maintaining the structural integrity of the bacterial cell, protecting it from osmotic lysis.[8]
The primary targets of Faropenem are Penicillin-Binding Proteins (PBPs), which are transpeptidase enzymes located on the inner membrane of the bacterial cell wall.[2][9] These enzymes are responsible for the final step in peptidoglycan synthesis: the cross-linking of peptide side chains of adjacent glycan strands.[7] Faropenem binds to the active site of these PBPs, acylating the serine residue and inactivating the enzyme.[6][7] This disruption of the cross-linking process weakens the cell wall, leading to cell lysis and bacterial death, particularly in actively dividing bacteria.[2][8]
Faropenem exhibits a high affinity for high-molecular-weight PBPs (PBP1, 2, and 3) in most bacteria, which are essential for cell elongation and septum formation. Its stability against a wide range of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, further contributes to its efficacy against resistant strains.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. What is Faropenem used for? [synapse.patsnap.com]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. Faropenem: review of a new oral penem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Faropenem | C12H15NO5S | CID 65894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Faropenem Medoxomil | C17H19NO8S | CID 6918218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Faropenem? [synapse.patsnap.com]
- 9. Faropenem - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Spectroscopic Analysis of Faropenem Sodium: A Technical Guide for Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic techniques used for the structural elucidation of Faropenem sodium, a broad-spectrum β-lactam antibiotic. The following sections detail the characteristic spectral data obtained from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), along with comprehensive experimental protocols.
Introduction to this compound
This compound is an orally active antibiotic belonging to the penem class.[1] Its structure features a fused β-lactam and a tetrahydrofuran ring, which are key to its antibacterial activity.[2] The molecular formula of this compound is C₁₂H₁₄NNaO₅S, with a molecular weight of approximately 307.30 g/mol .[2] Accurate structural confirmation and purity assessment are critical for its use as a therapeutic agent, necessitating the use of various spectroscopic methods.
Spectroscopic Data and Structural Correlation
The structural integrity of this compound can be thoroughly examined through a combination of spectroscopic techniques. Each method provides unique insights into the different functional groups and the overall molecular architecture.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is instrumental in identifying the chromophoric systems within the this compound molecule. The conjugated double bond system in the penem ring system is primarily responsible for its UV absorbance.
Table 1: UV-Visible Spectroscopic Data for this compound
| Parameter | Value | Solvent | Reference(s) |
| λmax 1 | 300 nm | Methanol | [3][4] |
| λmax 2 | 306 nm | Water | [2][5] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
Table 2: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference(s) |
| 3429 | O-H Stretch | Hydroxyl group | |
| ~2950 | C-H Stretch | Alkyl groups | |
| 1765 | C=O Stretch (Asymmetric) | β-Lactam ring | |
| 1607 | C=O Stretch (Symmetric) | Carboxylate (COO⁻) | |
| ~1400-1000 | C-O Stretch, C-N Stretch, C-C Stretch | Fingerprint Region |
Note: While specific peak assignments for the full spectrum of this compound are not widely available in the public domain, the provided data is based on characteristic vibrational frequencies for its known functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of this compound, confirming the connectivity and stereochemistry of the molecule.
The ¹³C NMR spectrum displays distinct signals for each unique carbon atom in the this compound molecule.
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Assignment (Tentative) |
| 178.56 | Carboxylate Carbon (COO⁻) |
| 168.83 | β-Lactam Carbonyl Carbon |
| 155.41 | C=C (α to COO⁻) |
| 127.66 | C=C (β to COO⁻) |
| 77.48 | C-O (Tetrahydrofuran) |
| 72.27 | C-O (Tetrahydrofuran) |
| 71.29 | C-6 |
| 67.47 | C-1' |
| 64.81 | C-5 |
| 35.87 | CH₂ (Tetrahydrofuran) |
| 28.38 | CH₂ (Tetrahydrofuran) |
| 22.81 | CH₃ |
Note: The assignments are based on the provided chemical shifts and the known structure of this compound.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
Table 4: Expected ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment (Tentative) |
| ~1.2 | Doublet | 3H | CH₃ |
| ~1.8-2.2 | Multiplet | 4H | CH₂ (Tetrahydrofuran) |
| ~3.6-4.2 | Multiplet | 4H | C-6-H, C-1'-H, O-CH₂ (THF) |
| ~5.4 | Multiplet | 1H | C-5-H |
| ~5.8 | Multiplet | 1H | O-CH (THF) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.
Table 5: Mass Spectrometry Data for this compound
| Parameter | Value | Method |
| Molecular Formula | C₁₂H₁₄NNaO₅S | - |
| Molecular Weight | 307.3 g/mol | - |
| [M+H]⁺ (as Faropenem) | 286.07 | ESI-MS (Positive) |
| [M-Na+2H]⁺ (as Faropenem) | 286.07 | ESI-MS (Positive) |
| [M-Na]⁻ (as Faropenem) | 284.05 | ESI-MS (Negative) |
Note: Detailed fragmentation data for this compound is not widely published. The expected fragmentation would involve cleavage of the β-lactam ring, loss of side chains, and fragmentation of the tetrahydrofuran ring.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
UV-Visible Spectrophotometry
Objective: To determine the absorption maxima (λmax) of this compound.
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.
Reagents and Materials:
-
This compound reference standard
-
Methanol (HPLC grade) or Purified Water
-
Volumetric flasks and pipettes
Procedure:
-
Standard Stock Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent (methanol or water) to obtain a concentration of 100 µg/mL.
-
Working Standard Solution Preparation: Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the same solvent to get a concentration of 10 µg/mL.[3]
-
Blank Preparation: Use the same solvent (methanol or water) as the blank.
-
Spectral Scanning: Scan the working standard solution from 400 nm to 200 nm against the blank.
-
Determination of λmax: Record the wavelength(s) of maximum absorbance.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound for the identification of its functional groups.
Instrumentation: A Fourier-Transform Infrared spectrophotometer.
Method: Potassium Bromide (KBr) Disc Method
Reagents and Materials:
-
This compound reference standard
-
Potassium Bromide (IR grade), dried
-
Mortar and pestle
-
Hydraulic press and die set
Procedure:
-
Sample Preparation: Triturate 1-2 mg of this compound with approximately 200 mg of dry KBr in a mortar until a fine, uniform powder is obtained.
-
Pellet Formation: Transfer a portion of the mixture to a die and press under high pressure (approximately 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Background Spectrum: Place the empty pellet holder in the sample compartment and record the background spectrum.
-
Sample Spectrum: Place the KBr pellet containing the sample in the sample holder and record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the complete structural elucidation of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Reagents and Materials:
-
This compound reference standard
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Deuterated Methanol - CD₃OD)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Instrument Setup: Tune and shim the spectrometer to obtain a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants. Assign the signals in both spectra to the respective protons and carbons in the this compound structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and study the fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS), with an Electrospray Ionization (ESI) source.
Reagents and Materials:
-
This compound reference standard
-
Methanol or Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (for mobile phase acidification)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
LC-MS System Setup:
-
Liquid Chromatography: Use a suitable C18 column. The mobile phase can be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Set the ESI source to either positive or negative ion mode. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
-
Data Acquisition: Inject the sample into the LC-MS system. Acquire mass spectra over an appropriate m/z range (e.g., 50-500). For fragmentation studies, perform MS/MS analysis by selecting the parent ion of interest and applying collision-induced dissociation (CID).
-
Data Analysis: Analyze the full scan mass spectrum to identify the molecular ion peak. Analyze the MS/MS spectrum to identify the fragment ions and propose a fragmentation pathway consistent with the structure of this compound.
Workflow and Logical Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural elucidation of this compound.
Conclusion
The structural elucidation of this compound is a critical component of its quality control and regulatory approval. A combination of UV-Visible, FTIR, NMR, and Mass Spectrometry provides a comprehensive analytical toolkit for the unambiguous confirmation of its molecular structure. While a complete public domain dataset for all spectroscopic aspects of this compound is not available, the data presented in this guide, supplemented with established principles of spectroscopic analysis for related compounds, provides a robust framework for its characterization. The detailed experimental protocols offer a practical guide for researchers and scientists involved in the analysis of this compound and other β-lactam antibiotics.
References
Understanding the penem class of antibiotics and Faropenem's place within it
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates a deeper understanding of our antimicrobial arsenal. This technical guide provides an in-depth exploration of the penem class of β-lactam antibiotics, with a specific focus on Faropenem, a unique oral penem. This document details their core structural features, mechanism of action, and classification, and situates Faropenem within this critical class of antibacterial agents through a review of its chemical properties, spectrum of activity, and clinical data.
The Penem Antibiotic Class: Core Characteristics
Penems are a distinct class of synthetic β-lactam antibiotics.[1] They are structurally related to carbapenems, with the key difference being the presence of a sulfur atom in the five-membered ring fused to the β-lactam ring, whereas carbapenems have a carbon atom at this position.[1] This structural nuance significantly influences their chemical properties and biological activity.
Core Structure and Classification
The fundamental penem structure consists of a bicyclic system: a β-lactam ring fused to an unsaturated five-membered thiazole ring.[1][2] This core structure is the basis for their antibacterial activity. Penems are further classified based on the nature of the side chain at the C2 position, which influences their spectrum of activity and pharmacokinetic properties. The main subgroups include:
-
Alkylpenems
-
Arylpenems
-
Aminopenems
-
Oxypenems
-
Thiopenems[3]
Mechanism of Action
Like all β-lactam antibiotics, penems exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] The strained β-lactam ring is highly reactive and acylates the active site of penicillin-binding proteins (PBPs).[6] These enzymes are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. By binding to and inactivating PBPs, penems disrupt cell wall cross-linking, leading to cell lysis and bacterial death.[5][7]
Faropenem: An Orally Active Penem
Faropenem is a notable member of the penem class due to its oral bioavailability, a characteristic not shared by carbapenems, which require parenteral administration.[3] It is typically administered as a prodrug, faropenem medoxomil, to enhance absorption.[4][7]
Chemical Structure and Properties
Faropenem's chemical structure features a tetrahydrofuran substituent at the C2 position. This side chain contributes to its improved chemical stability and broad-spectrum activity.[8] As a prodrug, faropenem medoxomil is hydrolyzed by esterases in the intestinal wall to release the active faropenem into the bloodstream.
Spectrum of Activity
Faropenem demonstrates a broad spectrum of in vitro activity against a variety of bacterial pathogens, including many Gram-positive and Gram-negative aerobes and anaerobes.[9][10] It is notably resistant to hydrolysis by many β-lactamase enzymes, including extended-spectrum β-lactamases (ESBLs).[8][10] However, it is not active against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium, Pseudomonas aeruginosa, or Stenotrophomonas maltophilia.[8]
Quantitative Data Summary
The following tables summarize the pharmacokinetic properties of Faropenem and its in vitro activity against key bacterial pathogens.
Table 1: Pharmacokinetic Properties of Faropenem
| Parameter | Value | Reference |
| Bioavailability (as faropenem medoxomil) | 70-80% | [11] |
| Protein Binding | 90-95% | [11] |
| Half-life (as faropenem medoxomil) | ~0.9 hours | [11] |
Table 2: In Vitro Activity of Faropenem (Minimum Inhibitory Concentration, MIC)
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 | 0.12 | [8] |
| Streptococcus pneumoniae (penicillin-resistant) | 0.5 | 1 | [8] |
| Haemophilus influenzae | 0.5 | 1 | [12] |
| Moraxella catarrhalis | 0.12 | 0.25 | [12] |
| Staphylococcus aureus (methicillin-susceptible) | 0.06 | 0.12 | [8] |
| Escherichia coli | 0.25 | 2 | [7] |
| Klebsiella pneumoniae | 0.5 | 4 | [7] |
Table 3: Clinical Efficacy of Faropenem in Respiratory Tract Infections
| Indication | Comparator | Faropenem Clinical Cure Rate | Comparator Clinical Cure Rate | Reference |
| Acute Bacterial Sinusitis | Cefuroxime | 89% | 88.4% | [4] |
| Acute Bacterial Sinusitis | Cefuroxime | 80.3% (7 days), 81.8% (10 days) | 74.5% (10 days) | [4] |
| Pediatric Respiratory Tract Infections (Pharyngitis/Tonsillitis) | - | 97.66% (Day 14±2) | - | [1] |
| Pediatric Respiratory Tract Infections (Community-Acquired Pneumonia) | - | 97.14% (Day 14±2) | - | [1] |
Experimental Protocols
In Vitro Susceptibility Testing: Microdilution Method
A common method to determine the Minimum Inhibitory Concentration (MIC) of Faropenem against bacterial isolates is the broth microdilution method, following guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Bacterial Isolate Preparation: Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) to obtain fresh, pure colonies. A bacterial suspension is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted.
-
Antibiotic Preparation: A stock solution of Faropenem is prepared and serially diluted in cation-adjusted Mueller-Hinton broth to achieve a range of concentrations.
-
Inoculation: Microtiter plates containing the serially diluted Faropenem are inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of Faropenem that completely inhibits visible bacterial growth.
Clinical Trial Protocol: A Representative Example for Acute Bacterial Sinusitis
The following is a generalized protocol based on descriptions of randomized, double-blind, comparative clinical trials for Faropenem.
Methodology:
-
Study Population: Adult patients with a clinical diagnosis of acute bacterial sinusitis, often confirmed by radiographic evidence, are recruited. Inclusion criteria typically include age over 18, specific signs and symptoms of sinusitis, and informed consent. Exclusion criteria may include pregnancy, known hypersensitivity to β-lactams, and recent antibiotic use.
-
Study Design: A multicenter, randomized, double-blind, comparative study design is often employed. Patients are randomly assigned to receive either Faropenem medoxomil (e.g., 300 mg twice daily for 10 days) or a comparator antibiotic (e.g., cefuroxime axetil 250 mg twice daily for 10 days).
-
Efficacy Assessment: The primary efficacy endpoint is the clinical cure rate at a test-of-cure visit, typically 7-14 days after the end of therapy. Clinical cure is defined as the resolution of pre-treatment signs and symptoms of sinusitis.
-
Safety Assessment: Safety is monitored throughout the study by recording all adverse events, with their severity and relationship to the study drug assessed by the investigators.
-
Statistical Analysis: The clinical cure rates between the Faropenem and comparator groups are compared using appropriate statistical methods to determine non-inferiority or superiority.
Visualizations
Caption: Core chemical structure of the penem class of antibiotics.
Caption: Chemical structure of Faropenem Medoxomil, the prodrug form.
Caption: Mechanism of action of Faropenem.
Caption: Comparison of Faropenem and Carbapenems.
References
- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 2. Faropenem for the management of infectious diseases – A systematic review of in vitro susceptibility tests and clinical studies | CoLab [colab.ws]
- 3. A systematic scoping review of faropenem and other oral penems: treatment of Enterobacterales infections, development of resistance and cross-resistance to carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Faropenem for the management of infectious diseases – A systematic review of <i>in vitro</i> susceptibility tests and clinical studies - Journal of Laboratory Physicians [jlabphy.org]
- 5. journals.asm.org [journals.asm.org]
- 6. A clinical trial to study the effects of two drugs, Faropenem extended release tablets and Faropenem conventional tablets in patients with respiratory tract infections (RTI) | MedPath [trial.medpath.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Activity and Clinical Efficacy of Faropenem against Third-Generation Cephalosporin-Resistant Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Faropenem_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Faropenem Sodium: A Technical Guide to its Spectrum of Activity Against Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antimicrobial activity of faropenem sodium, a penem antibacterial agent. Faropenem exhibits a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, including many common respiratory and urinary tract pathogens.[1][2] Its stability against many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, makes it a subject of significant interest in an era of increasing antimicrobial resistance.[2][3][4]
This document summarizes quantitative susceptibility data, outlines the experimental protocols used for its determination, and provides a visual representation of the workflow for assessing antimicrobial susceptibility.
In Vitro Spectrum of Activity: Quantitative Data
The following tables summarize the minimum inhibitory concentration (MIC) values of this compound against a variety of clinically significant Gram-positive and Gram-negative bacteria. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented for comparative analysis.
Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria
| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | - | - | 0.12[5][6][7] |
| Staphylococcus aureus (Methicillin-Resistant, MRSA) | - | - | 2[5][7] |
| Streptococcus pneumoniae (Penicillin-Susceptible) | 4,725 | - | 0.008[8][9] |
| Streptococcus pneumoniae (Penicillin-Intermediate) | 4,725 | - | 0.25[8][9] |
| Streptococcus pneumoniae (Penicillin-Resistant) | 4,725 | 1 | 1[8][9] |
| Streptococcus pneumoniae (Serotype 19A) | 120 | - | 1[10][11] |
| Group A and B β-hemolytic streptococci | - | - | ≤0.12[6] |
| Streptococcus milleri | - | - | ≤0.12[6] |
| Viridans streptococci | - | - | 1[6] |
| Enterococcus faecalis | - | - | -[5] |
| Clostridium perfringens | - | - | ≤1[5] |
| Peptostreptococci | - | - | ≤1[5] |
Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria
| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Haemophilus influenzae (β-lactamase-negative) | 2,614 | 0.5[12] | 1[8][9] |
| Haemophilus influenzae (β-lactamase-positive) | 2,614 | 0.5[12] | 0.5[8][9] |
| Moraxella catarrhalis (β-lactamase-negative) | 1,193 | - | 0.12[8][9] |
| Moraxella catarrhalis (β-lactamase-positive) | 1,193 | - | 0.5[8][9] |
| Escherichia coli | - | 0.5[6] | 1-2[6] |
| Klebsiella pneumoniae | - | 0.5[6] | 1-2[6] |
| Klebsiella oxytoca | - | 0.5[6] | 1-2[6] |
| Citrobacter koseri | - | 0.5[6] | 1-2[6] |
| Proteus spp. | - | 2-8[6] | 4-32[6] |
| Morganella morganii | - | 2-8[6] | 4-32[6] |
| Providencia spp. | - | 2-8[6] | 4-32[6] |
| Serratia spp. | - | 2-8[6] | 4-32[6] |
| Enterobacter spp. | - | 2-8[6] | 4-32[6] |
| Bacteroides fragilis | - | - | 4[5] |
Note: The activity of faropenem can be influenced by the resistance mechanisms of the bacterial isolates, such as penicillin susceptibility in S. pneumoniae and β-lactamase production in H. influenzae and M. catarrhalis.[8][9]
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound is primarily determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The methodologies for these experiments are standardized to ensure reproducibility and comparability of data across different laboratories. The most common methods employed are broth microdilution and agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (as per CLSI guidelines)
-
Preparation of Antimicrobial Agent:
-
A stock solution of this compound is prepared in a suitable solvent.
-
Serial twofold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentrations for testing.
-
-
Inoculum Preparation:
-
Bacterial isolates are grown on an appropriate agar medium (e.g., blood agar for streptococci, chocolate agar for Haemophilus influenzae) for 18-24 hours.
-
Several colonies are used to prepare a bacterial suspension in a sterile broth or saline solution.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
-
Inoculation and Incubation:
-
Standard 96-well microtiter plates are filled with the prepared dilutions of this compound.
-
Each well is inoculated with the prepared bacterial suspension.
-
A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included on each plate.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, incubation may be performed in an atmosphere with 5% CO₂.
-
-
Determination of MIC:
-
Following incubation, the plates are visually inspected for bacterial growth.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC Determination by Broth Microdilution.
Conclusion
This compound demonstrates potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including common respiratory pathogens and some resistant strains.[3][13] Its efficacy against β-lactamase-producing organisms is a noteworthy characteristic.[5] The data presented in this guide, derived from standardized susceptibility testing methods, provide a valuable resource for researchers and drug development professionals in evaluating the potential clinical utility of this compound. Further clinical investigations are essential to fully elucidate its role in the management of infectious diseases.
References
- 1. Oral this compound — Implications for Antimicrobial Resistance and Treatment Effectiveness [ouci.dntb.gov.ua]
- 2. Faropenem: review of a new oral penem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The in-vitro activity of faropenem, a novel oral penem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Activities of Faropenem, an Oral β-Lactam, against Recent U.S. Isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activities of faropenem, an oral beta-lactam, against recent U.S. isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Prevalence of serotype 19A Streptococcus pneumoniae among isolates from U.S. children in 2005-2006 and activity of faropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Faropenem for the management of infectious diseases – A systematic review of <i>in vitro</i> susceptibility tests and clinical studies - Journal of Laboratory Physicians [jlabphy.org]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of Faropenem Sodium Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for animal models used in the in vivo assessment of Faropenem sodium, a penem antibacterial agent. The included methodologies and data are intended to guide researchers in designing and executing preclinical efficacy studies for respiratory, systemic, skin, and urinary tract infections.
Murine Systemic and Respiratory Infection Model: Bacillus anthracis
This model is designed to evaluate the post-exposure prophylactic efficacy of this compound in a lethal systemic infection model initiated by respiratory exposure to Bacillus anthracis.
Quantitative Efficacy Data
| Parameter | Pathogen | Animal Model | This compound Dosing Regimen (i.p.) | Efficacy Outcome | Reference |
| Survival | Bacillus anthracis (Ames strain) | BALB/c mice | 10, 20, 40, and 80 mg/kg/day, administered at 4, 6, and 12-hour intervals for 14 days, 24h post-challenge. | Dose-dependent increase in survival.[1][2][3][4] | [1][2][3][4] |
| ED₅₀ | Bacillus anthracis (Ames strain) | BALB/c mice | Varied | Corresponded to f%T>MIC of 10.6%[2][3][4] | [2][3][4] |
| ED₉₀ | Bacillus anthracis (Ames strain) | BALB/c mice | Varied | Corresponded to f%T>MIC of 13.4%[2][3][4] | [2][3][4] |
| ED₉₉ | Bacillus anthracis (Ames strain) | BALB/c mice | Varied | Corresponded to f%T>MIC of 16.4%[2][3][4] | [2][3][4] |
ED₅₀, ED₉₀, ED₉₉: Effective dose required to protect 50%, 90%, and 99% of the animals, respectively. f%T>MIC: Percentage of the dosing interval during which the free drug concentration in plasma exceeds the Minimum Inhibitory Concentration (MIC).
Experimental Protocol
1.1. Animal Model:
-
Species: Mouse
-
Strain: BALB/c, female[4]
1.2. Pathogen:
1.3. Infection Procedure:
-
Prepare a spore suspension of B. anthracis Ames strain.
-
Challenge mice (10 per group) via aerosol inhalation.[1][2][3][4]
-
The challenge dose should be approximately 100 times the 50% lethal dose (LD₅₀), which is around 3.4 x 10⁶ CFU, nebulized over 20 minutes.[1][2][3]
1.4. Treatment Regimen:
-
Prepare this compound in saline for injection.[1]
-
Administer this compound intraperitoneally (i.p.) at total daily doses of 10, 20, 40, and 80 mg/kg.[1][2][3][4]
-
Fractionate the total daily dose for administration at 4, 6, or 12-hour intervals.[1][2][3][4]
-
Continue the treatment regimen for 14 consecutive days.[1][2][3][4]
-
Include a vehicle control group (saline i.p. every 12 hours) and a positive control group (e.g., ciprofloxacin 30 mg/kg i.p. every 12 hours).[1]
1.5. Efficacy Evaluation:
-
Monitor and record survival daily for at least 27 days post-challenge.[1]
-
Analyze survival data using Kaplan-Meier survival curves.
-
Determine the relationship between pharmacokinetic/pharmacodynamic (PK/PD) parameters (e.g., f%T>MIC) and efficacy to calculate ED₅₀, ED₉₀, and ED₉₉ values.[2][3][4]
Experimental Workflow
Murine Systemic Infection Model: Staphylococcus aureus
This model evaluates the efficacy of this compound in treating systemic infections caused by both methicillin-sensitive (MSSA) and methicillin-resistant (S. aureus, MRSA) strains.
Quantitative Efficacy Data
| Parameter | Pathogen Strain | Animal Model | This compound Dosing Regimen (i.v.) | Efficacy Outcome (ED₅₀ in mg/kg) | Reference |
| ED₅₀ | MSSA | Mice | Intravenous | 7.07 | [5] |
| ED₅₀ | MRSA (Faropenem-sensitive in vitro) | Mice | Intravenous | 38.3 | [5] |
| ED₅₀ | MRSA (Faropenem-moderately resistant in vitro) | Mice | Intravenous | 38.6 | [5] |
| ED₅₀ | MRSA (Faropenem-severely resistant in vitro) | Mice | Intravenous | 71.9 | [5] |
ED₅₀: The median effective dose.
Experimental Protocol
2.1. Animal Model:
-
Species: Mouse (specific strain not detailed in the available literature, but common strains like BALB/c or C57BL/6 can be used).[6]
2.2. Pathogen:
-
Organism: Staphylococcus aureus
-
Strains:
-
Methicillin-sensitive S. aureus (MSSA)
-
Methicillin-resistant S. aureus (MRSA) with varying in vitro susceptibility to Faropenem.[5]
-
2.3. Infection Procedure (Peritonitis Model):
-
Prepare bacterial suspensions of the different S. aureus strains.
-
Induce peritonitis in mice by intraperitoneal injection of the bacterial suspension.
2.4. Treatment Regimen:
-
Administer this compound for injection intravenously.
-
Include a comparator group, such as vancomycin, administered intravenously.[5]
-
Determine the median effective dose (ED₅₀) for each treatment group against each bacterial strain.
2.5. Efficacy Evaluation:
-
Monitor mice for signs of infection and survival over a defined period.
-
Calculate the ED₅₀ based on the survival data at different dose levels.
Experimental Workflow```dot
Animal Models for Other Infections
While Faropenem has shown in vitro activity against pathogens responsible for respiratory and skin infections, detailed in vivo efficacy studies with specific protocols are not as readily available in the published literature. Below are general methodologies for such models that can be adapted for Faropenem evaluation.
Murine Pneumonia Model
-
Animal Model: Immunocompetent or neutropenic mice (strain dependent on the pathogen).
-
Pathogens: Streptococcus pneumoniae (penicillin-susceptible, -intermediate, and -resistant strains), Haemophilus influenzae (β-lactamase positive and negative). [1][7][8]* Infection: Intranasal or intratracheal instillation of a bacterial suspension.
-
Treatment: Oral or parenteral administration of Faropenem at various doses and schedules.
-
Efficacy Endpoints: Bacterial load in the lungs (CFU/g), survival rates, and histopathological analysis of lung tissue.
Murine Skin and Soft Tissue Infection Model
-
Animal Model: Mice (e.g., BALB/c or SKH1 hairless).
-
Pathogens: Staphylococcus aureus (MSSA, MRSA), Streptococcus pyogenes.
-
Infection Models:
-
Subcutaneous injection: To produce abscesses.
-
Wound infection: A full-thickness dermal wound is created and then inoculated with the bacterial suspension.
-
Tape-stripping model: For superficial infections, the epidermal layer is partially removed before bacterial application.
-
-
Treatment: Topical or systemic administration of Faropenem.
-
Efficacy Endpoints: Lesion size, bacterial counts in the infected tissue, and histological assessment of inflammation and tissue damage.
In Vitro Activity of Faropenem Against Key Respiratory and Skin Pathogens
| Pathogen | MIC₉₀ (µg/mL) | Reference |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.008 | [1] |
| Streptococcus pneumoniae (penicillin-intermediate) | 0.25 | [1] |
| Streptococcus pneumoniae (penicillin-resistant) | 1 | [1] |
| Haemophilus influenzae (β-lactamase-negative) | 1 | [1] |
| Haemophilus influenzae (β-lactamase-positive) | 0.5 | [1] |
| Moraxella catarrhalis (β-lactamase-negative) | 0.12 | [1] |
| Moraxella catarrhalis (β-lactamase-positive) | 0.5 | [1] |
| Methicillin-sensitive Staphylococcus aureus (MSSA) | 0.12 | [9] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | [9] |
MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Signaling Pathways
Currently, there is a lack of specific information in the public domain detailing the direct modulation of host signaling pathways by Faropenem during in vivo infections. Faropenem's primary mechanism of action is the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins. [7]Future research could explore the downstream effects of bacterial clearance by Faropenem on host inflammatory and immune signaling pathways.
References
- 1. Activities of Faropenem, an Oral β-Lactam, against Recent U.S. Isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic-Pharmacodynamic Assessment of Faropenem in a Lethal Murine Bacillus anthracis Inhalation Postexposure Prophylaxis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic-pharmacodynamic assessment of faropenem in a lethal murine Bacillus anthracis inhalation postexposure prophylaxis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mouse models for bacterial enteropathogen infections: insights into the role of colonization resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Faropenem for the management of infectious diseases – A systematic review of <i>in vitro</i> susceptibility tests and clinical studies - Journal of Laboratory Physicians [jlabphy.org]
- 8. In Vitro Capability of Faropenem To Select for Resistant Mutants of Streptococcus pneumoniae and Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medwinpublishers.com [medwinpublishers.com]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Faropenem Sodium
Application Note and Protocol
This document provides a detailed application note and protocol for the quantitative analysis of Faropenem sodium in bulk drug and pharmaceutical formulations using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This method is crucial for researchers, scientists, and drug development professionals involved in quality control and stability testing of Faropenem.
Introduction
Faropenem is a broad-spectrum β-lactam antibiotic belonging to the penem class. It is effective against a wide range of Gram-positive and Gram-negative bacteria. Accurate and reliable analytical methods are essential for ensuring the quality, efficacy, and safety of this compound in pharmaceutical products. This HPLC method provides a robust and validated procedure for its quantification.
Chromatographic Conditions
A variety of HPLC methods have been developed and validated for the analysis of this compound. The following table summarizes the key chromatographic parameters from several established methods, offering flexibility based on available resources and specific analytical needs.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Inertsil C18 (150 mm x 4.6 mm, 5 µm)[1][2][3] | C18 (150 mm x 4.6 mm, 5 µm)[4] | Agilent Zorbax Eclipse XDB-C18[5][6] | Symmetry C18 (150mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Phosphate buffer:Methanol (55:45 v/v)[1][2][3] | Phosphate buffer:Acetonitrile (85:15 v/v)[4] | Acetonitrile:0.02 mol·L-1 triethylamine (pH 2.5) (14:86 v/v)[5][6] | Phosphate buffer (pH 4.0):Acetonitrile (70:30 v/v)[7] |
| Flow Rate | 1.0 mL/min[1] | Not Specified | 1.0 mL/min[5][6] | 0.9 mL/min[7] |
| Detection Wavelength | 316 nm[1][2][3] | 305 nm[4] | 247 nm[5][6] | 317 nm[7] |
| Column Temperature | Ambient | 40 °C[4][8] | Not Specified | Not Specified |
| Injection Volume | 10 µL[1] | Not Specified | Not Specified | Not Specified |
Method Validation Summary
The presented HPLC methods have been validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the validation parameters, demonstrating the reliability and robustness of the analytical procedures.
| Validation Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 80-600[1][2][3] | 4.875-624[4] | Not Specified | 40-120[7] |
| Correlation Coefficient (r) | >0.999 | 1.000[4] | Not Specified | >0.999 |
| Accuracy (% Recovery) | 98.5-101.5% | 100.9 ± 1.7%[4] | Not Specified | 100.1%[7] |
| Precision (%RSD) | <2.0% | Not Specified | Not Specified | <2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.105[1] | Not Specified | 2.4 ng (as detection limit)[5][6] | Not Specified |
| Limit of Quantification (LOQ) (µg/mL) | 0.320[1] | Not Specified | Not Specified | Not Specified |
| Retention Time (min) | ~5.2 | Not Specified | Not Specified | 3.051[7] |
Experimental Protocols
Preparation of Mobile Phase (Method 1)
-
Prepare the phosphate buffer by dissolving a suitable amount of potassium dihydrogen phosphate in HPLC grade water and adjusting the pH to the desired value using orthophosphoric acid.
-
Mix the phosphate buffer and methanol in a ratio of 55:45 (v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter.
-
Degas the mobile phase by sonication for 15-20 minutes before use.
Preparation of Standard Stock Solution
-
Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[1]
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the standard completely.[1]
-
Make up the volume to 100 mL with the mobile phase to obtain a stock solution of 1000 µg/mL.[1]
Preparation of Working Standard Solutions
-
From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to cover the linearity range (e.g., 80, 100, 200, 300, 400, 500, 600 µg/mL for Method 1).[1]
Preparation of Sample Solution (for Pharmaceutical Formulations)
-
Weigh and finely powder 20 tablets of the this compound formulation.[1]
-
Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.[1]
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.[1]
-
Make up the volume to 100 mL with the mobile phase.[1]
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[1]
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range of the method.
Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified in the selected method (e.g., Method 1).
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the blank (mobile phase), followed by the working standard solutions and the sample solution.
-
Record the chromatograms and measure the peak area for Faropenem.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions versus their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r).
-
Calculate the concentration of this compound in the sample solution using the regression equation.
-
Determine the amount of this compound in the pharmaceutical formulation based on the sample preparation details.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the method validation process.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship of HPLC method validation parameters.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ANALYSIS OF FAROPENEM IN PURE AND PHARMACEUTICAL FORMULATIONS | Semantic Scholar [semanticscholar.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. RP-HPLC assay of this compound and its related substances: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF FAROPENEM IN BULK AND PHARMACEUTICAL FORMULATION USING THE RP-HPLC METHOD | Semantic Scholar [semanticscholar.org]
- 8. drugfuture.com [drugfuture.com]
Utilizing Faropenem Sodium in Antimicrobial Resistance Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Faropenem sodium in antimicrobial resistance research. This document outlines the mechanism of action of Faropenem, detailed protocols for key in vitro experiments, and a summary of its activity against various resistant bacterial strains.
Introduction to this compound
Faropenem is a broad-spectrum, orally bioavailable antibiotic belonging to the penem class of β-lactams.[1][2] Structurally similar to carbapenems, it exhibits robust stability against many β-lactamase enzymes, which are a common cause of bacterial resistance to β-lactam antibiotics.[1][3] This intrinsic resistance to hydrolysis by β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, makes Faropenem a subject of significant interest in the study of antimicrobial resistance.[2][3] Faropenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[4][5]
Data Presentation: In Vitro Activity of Faropenem
The following tables summarize the in vitro activity of this compound against a range of clinically relevant and resistant bacterial isolates. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Faropenem MIC Values for ESBL-Producing Enterobacterales
| Organism | Resistance Mechanism | Faropenem MIC₅₀ (mg/L) | Faropenem MIC₉₀ (mg/L) | Reference(s) |
| Escherichia coli | ESBL (CTX-M-15) | 1 | 2 | [6] |
| Klebsiella pneumoniae | ESBL | 1 | 2 | [6] |
| E. coli & K. pneumoniae | ESBL & AmpC co-producers | >2 | >2 | [6] |
Table 2: Faropenem MIC Values for Other Resistant Bacteria
| Organism | Resistance Phenotype | Faropenem MIC Range (mg/L) | Reference(s) |
| Streptococcus pneumoniae | Penicillin-resistant | 0.25 - 4 | [7] |
| Haemophilus influenzae | β-lactamase positive | 0.5 - 1 | [8] |
| Moraxella catarrhalis | β-lactamase positive | 0.12 - 0.5 | [8] |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | 0.25 - 2 | [9] |
Table 3: Results of In Vitro Resistance Induction Studies
| Organism | Initial Faropenem MIC (mg/L) | Final Faropenem MIC (mg/L) after Serial Passage | Days to Resistance | Cross-Resistance Observed | Reference(s) |
| E. coli (ESBL-producing, NSF1, NSF3) | 2 | 64 | 7 | Ertapenem, Doripenem, Meropenem, Imipenem | [10][11] |
| E. coli (ESBL-producing, NSF2) | 1 | 64 | 10 | Ertapenem, Doripenem, Meropenem, Imipenem | [10][11] |
| E. coli (pan-susceptible, NSF4) | 1 | 64 | 10 | None to carbapenems | [10][11] |
Experimental Protocols
Detailed methodologies for fundamental in vitro assays are provided below. These protocols are based on established standards to ensure reproducibility and accuracy in research findings.
Preparation of this compound Stock Solution
This compound is freely soluble in water.[3] To prepare a stock solution for in vitro susceptibility testing:
-
Weigh the required amount of this compound powder.
-
Dissolve in sterile, distilled water to a desired stock concentration (e.g., 1280 µg/mL).
-
Sterilize the solution by filtration through a 0.22 µm filter.
-
Aliquots can be stored at -20°C for short-term use or -80°C for longer-term storage.[12]
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[13]
-
Prepare Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to 0.5 McFarland, further diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
This compound stock solution.
-
-
Procedure:
-
Dispense 50 µL of CAMHB into each well of the microtiter plate.
-
Add 50 µL of the Faropenem stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well in the dilution series.
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of Faropenem that completely inhibits visible bacterial growth.
-
Protocol 2: Time-Kill Kinetic Assay
This assay determines the rate at which an antibiotic kills a bacterial population.
-
Prepare Materials:
-
Bacterial culture in logarithmic growth phase (approximately 10⁶ CFU/mL).
-
CAMHB.
-
This compound solution at desired concentrations (e.g., 1x, 2x, 4x MIC).
-
Sterile saline for dilutions.
-
Agar plates for colony counting.
-
-
Procedure:
-
Add Faropenem to the bacterial culture to achieve the desired final concentrations. Include a growth control without antibiotic.
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 0.5, 1, 3, 6, 24 hours), withdraw aliquots from each culture.
-
Perform serial tenfold dilutions of the aliquots in cold sterile saline.
-
Plate the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Protocol 3: Post-Antibiotic Effect (PAE) Determination
The PAE is the suppression of bacterial growth after a short exposure to an antibiotic.[6][7]
-
Prepare Materials:
-
Bacterial culture in logarithmic growth phase.
-
CAMHB.
-
This compound solution (e.g., at 4x or 10x MIC).
-
Centrifuge and sterile tubes.
-
-
Procedure:
-
Expose the bacterial culture to a specific concentration of Faropenem for a defined period (e.g., 1-2 hours).
-
Remove the antibiotic by a 1:1000 dilution into pre-warmed, antibiotic-free broth.
-
A control culture, not exposed to the antibiotic, should be treated identically.
-
Incubate both the test and control cultures.
-
Monitor the growth of both cultures by measuring optical density or performing viable counts at regular intervals.
-
-
Calculation:
-
PAE is calculated using the formula: PAE = T - C, where T is the time required for the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL, and C is the corresponding time for the unexposed control culture.[10]
-
Protocol 4: In Vitro Resistance Induction by Serial Passage
This method is used to select for resistant mutants by exposing bacteria to gradually increasing concentrations of an antibiotic.[1]
-
Prepare Materials:
-
Bacterial culture.
-
CAMHB.
-
This compound solutions in a range of concentrations.
-
96-well plates or culture tubes.
-
-
Procedure:
-
Determine the baseline MIC of Faropenem for the bacterial strain.
-
Inoculate the bacteria into a series of tubes or wells containing sub-inhibitory concentrations of Faropenem (e.g., starting at 0.5x MIC).
-
Incubate for 24 hours.
-
The next day, use the culture from the highest concentration that shows growth to inoculate a new series of tubes with increasing concentrations of Faropenem.
-
Repeat this process for a set number of passages (e.g., 20 days).
-
Periodically determine the MIC of the passaged bacteria to monitor for changes in susceptibility.
-
-
Analysis:
-
A significant increase in the MIC (e.g., fourfold or greater) indicates the development of resistance.
-
Further analysis, such as whole-genome sequencing, can be performed on the resistant isolates to identify the genetic basis of resistance.[11]
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to Faropenem research.
Diagram 1: Mechanism of action of Faropenem.
Diagram 2: Generalized workflow for MIC determination.
Diagram 3: Logical flow of resistance induction.
References
- 1. emerypharma.com [emerypharma.com]
- 2. toku-e.com [toku-e.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial pharmacodynamics - Wikipedia [en.wikipedia.org]
- 7. emerypharma.com [emerypharma.com]
- 8. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. Time-Kill Assay [bio-protocol.org]
- 12. emerypharma.com [emerypharma.com]
- 13. Serial passage – REVIVE [revive.gardp.org]
Application Notes and Protocols: Faropenem Sodium Solution for Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faropenem is a broad-spectrum, orally active antibiotic belonging to the penem class of β-lactam antibiotics.[1][2] Like other β-lactams, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[3][4] Faropenem achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][2] This inhibition leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death.[1] Faropenem has demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria and is noted for its stability against many β-lactamase enzymes that confer bacterial resistance.[1][5][6]
These application notes provide detailed protocols for the preparation and use of Faropenem sodium solutions in various cell culture-based assays, including antibacterial susceptibility testing and cytotoxicity evaluation in mammalian cells.
Data Presentation: Physicochemical Properties and Stock Solution Parameters
For reproducible and accurate experimental results, proper handling and preparation of this compound are crucial. The following table summarizes key quantitative data for preparing and storing this compound solutions.
| Parameter | Value | Source(s) |
| Molecular Weight | 307.3 g/mol | [7][8] |
| Solubility (25°C) | ||
| Water | >20 mg/mL[9], 61 mg/mL[7], 100 mg/mL[10] | [7][9][10] |
| DMSO | 12 mg/mL[7][8], 25 mg/mL[10] | [7][8][10] |
| PBS (pH 7.2) | ~10 mg/mL[11] | [11] |
| Ethanol | Insoluble | [7][8] |
| Storage of Powder | -20°C[9][11][12] | [9][11][12] |
| Storage of Stock Solutions | ||
| In DMSO or other organic solvents | -80°C for up to 6 months; -20°C for up to 1 month[8][13] | [8][13] |
| Aqueous solutions | Recommended to be prepared fresh; do not store for more than one day[11] | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound that can be further diluted to working concentrations for various cell culture assays.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or Dimethyl sulfoxide (DMSO)
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Solvent Selection: Choose a suitable solvent based on the experimental requirements. For many cell culture applications, DMSO is a common choice. However, if the experiment is sensitive to organic solvents, sterile water or PBS can be used, but the solution should be prepared fresh.[11]
-
Calculation: Determine the required mass of this compound to achieve the desired stock concentration. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh out 10 mg of this compound powder.
-
Dissolution:
-
Aseptically add the weighed this compound powder to a sterile conical tube.
-
Add the calculated volume of the chosen solvent (e.g., 1 mL of DMSO).
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.[10]
-
-
Sterilization:
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube. This step is critical for preventing contamination of cell cultures.
-
-
Aliquoting and Storage:
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol outlines a method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh culture plate, select 3-4 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]
-
Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration for the assay (typically 5 x 10⁵ CFU/mL).
-
-
Serial Dilution of Faropenem:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the highest concentration of Faropenem (prepared by diluting the stock solution in broth) to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This will dilute the Faropenem concentrations by half.
-
-
Controls:
-
Positive Control: Wells containing bacterial inoculum and broth without Faropenem.
-
Negative Control: Wells containing only broth.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours.[14]
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol 3: Cytotoxicity Assay in Mammalian Cells (MTT Assay)
This protocol describes a method to assess the cytotoxic effects of this compound on a mammalian cell line.
Materials:
-
This compound stock solution
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]
-
-
Treatment with Faropenem:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Faropenem.
-
Include a vehicle control (medium with the same concentration of DMSO or water as the highest Faropenem concentration) and an untreated control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[15]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of Faropenem.
Experimental Workflow
Caption: General workflow for Faropenem assays.
References
- 1. What is the mechanism of Faropenem? [synapse.patsnap.com]
- 2. Role of Faropenem in Treatment of Pediatric Infections: The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Faropenem Medoxomil | C17H19NO8S | CID 6918218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The in-vitro activity of faropenem, a novel oral penem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. toku-e.com [toku-e.com]
- 10. glpbio.com [glpbio.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. goldbio.com [goldbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. microxpress.in [microxpress.in]
- 15. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation, identification, and characterization of related substances in Faropenem sodium, a penem antibacterial agent. The described protocol is essential for quality control and stability testing in drug development and manufacturing. The method utilizes a high-resolution mass spectrometer to provide accurate mass measurements for both the parent drug and its impurities, facilitating their structural elucidation. This document provides a comprehensive experimental protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters. Additionally, forced degradation studies are outlined to investigate potential degradation pathways of this compound.
Introduction
This compound is a broad-spectrum, orally active β-lactam antibiotic. Like other β-lactam antibiotics, it is susceptible to degradation, which can lead to the formation of related substances or impurities. These impurities can potentially impact the safety and efficacy of the drug product. Therefore, it is crucial to have a sensitive and specific analytical method to detect, identify, and quantify these related substances. LC-MS/MS is a powerful technique for this purpose, offering high sensitivity and selectivity, and providing structural information through mass fragmentation patterns. An LC-MS/MS method was previously established for the identification of related substances in this compound, where five related substances were detected.[1] This application note provides a detailed protocol based on established methods for the comprehensive analysis of this compound and its related substances.
Experimental Protocols
Sample and Standard Preparation
Standard Solution: A stock solution of this compound reference standard (1 mg/mL) is prepared by accurately weighing and dissolving the standard in a suitable diluent, such as a mixture of water and acetonitrile (1:1, v/v). Working standard solutions are prepared by serially diluting the stock solution to the desired concentrations for system suitability and calibration curves.
Sample Solution: For the analysis of related substances in the bulk drug, a sample solution is prepared by dissolving an accurately weighed amount of this compound in the diluent to achieve a final concentration of approximately 1 mg/mL. For formulation analysis, a quantity of the powdered formulation equivalent to a specific amount of this compound is dissolved in the diluent, sonicated to ensure complete dissolution, and filtered through a 0.22 µm syringe filter before injection.
Forced Degradation Studies: To generate degradation products, forced degradation studies are performed under various stress conditions as per ICH guidelines. This includes acidic, alkaline, oxidative, photolytic, and thermal stress.
-
Acidic Degradation: The drug substance is treated with 0.1 N HCl at 60°C for 2 hours. The solution is then neutralized with an equivalent amount of 0.1 N NaOH.
-
Alkaline Degradation: The drug substance is treated with 0.1 N NaOH at room temperature for 30 minutes. The solution is then neutralized with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: The drug substance is treated with 3% H₂O₂ at room temperature for 1 hour.
-
Photolytic Degradation: The drug substance solution is exposed to UV light (254 nm) for 24 hours.
-
Thermal Degradation: The solid drug substance is kept in an oven at 105°C for 24 hours.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used for separation.
-
Mobile Phase: A gradient elution is employed using a mobile phase consisting of Mobile Phase A (e.g., 0.1% formic acid in water or an ammonium acetate buffer) and Mobile Phase B (e.g., acetonitrile or methanol).[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for instance, 30°C.
-
Injection Volume: A 10 µL injection volume is used.
-
UV Detection: A photodiode array (PDA) detector can be used in series with the mass spectrometer, with a detection wavelength set to the UV maximum of this compound (around 316 nm).
Mass Spectrometry
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Data Acquisition: Data is acquired in both full scan MS and tandem MS (MS/MS) modes. Full scan MS is used to detect all ions within a specified mass range, while MS/MS is used to obtain fragmentation patterns of selected precursor ions for structural elucidation.
-
Collision Energy: The collision energy for MS/MS experiments should be optimized for each compound to obtain informative fragmentation spectra.
Data Presentation
The quantitative data for this compound and its potential related substances are summarized in the table below. It is important to note that the specific related substances and their limits of detection (LOD) and quantification (LOQ) would need to be determined during the validation of this method with the specific instrumentation and reference standards for each impurity.
| Compound | Molecular Formula | (M+H)⁺ m/z (Calculated) | (M+H)⁺ m/z (Observed) | LOD (ng/mL) | LOQ (ng/mL) |
| Faropenem | C₁₂H₁₅NO₅S | 286.0720 | To be determined | 5[2] | To be determined |
| Faropenem Epimer | C₁₂H₁₅NO₅S | 286.0720 | To be determined | Not available | Not available |
| Faropenem Dimer | C₂₄H₂₈N₂O₁₀S₂ | 573.1262 | To be determined | Not available | Not available |
| Impurity A | Not specified | To be determined | To be determined | Not available | Not available |
| Impurity B | Not specified | To be determined | To be determined | Not available | Not available |
LOD and LOQ values are highly dependent on the instrument and method conditions and must be experimentally determined.
Visualizations
The following diagrams illustrate the experimental workflow and a potential degradation pathway for this compound.
Caption: Experimental workflow for the identification of related substances in this compound.
Caption: Potential degradation pathways of this compound.
Conclusion
The LC-MS/MS method described in this application note provides a highly selective and sensitive approach for the identification and characterization of related substances in this compound. The use of high-resolution mass spectrometry allows for confident structural elucidation of impurities based on accurate mass measurements and fragmentation patterns. This method is suitable for routine quality control of this compound in bulk drug and pharmaceutical formulations, as well as for stability studies to ensure the safety and efficacy of the final product. The provided protocols serve as a comprehensive guide for researchers and analysts in the pharmaceutical industry.
References
Application Notes & Protocols: Assessing Faropenem Sodium's Activity Against Anaerobic Bacteria
Introduction
Faropenem is an oral penem, a class of β-lactam antibiotics, demonstrating a broad spectrum of in vitro activity against many Gram-positive and Gram-negative aerobes and anaerobes.[1][2] Its stability against many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, makes it a subject of significant interest for treating infections caused by resistant pathogens.[1][2][3] Given the prevalence of anaerobic bacteria in various polymicrobial infections, such as intra-abdominal, skin and soft tissue, and gynecological infections, standardized protocols to assess Faropenem's efficacy are crucial for researchers, clinical microbiologists, and drug development professionals.[4][5] This document provides detailed protocols and compiled data for evaluating the in vitro activity of Faropenem sodium against clinically relevant anaerobic bacteria.
Application Notes
The in vitro susceptibility of anaerobic bacteria to antimicrobial agents is primarily determined by measuring the Minimum Inhibitory Concentration (MIC). The reference method recommended by the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS) is the agar dilution method.[6][7][8] Broth microdilution is a suitable alternative, particularly for clinical laboratory settings.[6][9][10] For a dynamic understanding of the antimicrobial effect over time, time-kill assays are employed to determine bactericidal or bacteriostatic activity.[11][12]
-
Agar Dilution Method: This is considered the "gold standard" for anaerobic susceptibility testing and is well-suited for research and surveillance studies.[6][7] The method involves incorporating serial dilutions of the antimicrobial agent into an appropriate agar medium, which is then inoculated with the test organisms. The MIC is the lowest concentration of the agent that inhibits visible growth. The recommended medium is often Wilkins-Chalgren agar or Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood to support the growth of fastidious anaerobes.[8][13]
-
Broth Microdilution Method: This method is a practical alternative to agar dilution and is more adaptable for testing numerous isolates in a clinical setting.[9][14] It uses microtiter plates with wells containing serial dilutions of the antibiotic in a suitable broth, such as Schaedler broth.[9][14] Each well is inoculated with a standardized bacterial suspension. Following anaerobic incubation, the MIC is determined as the lowest concentration preventing visible turbidity.
-
Time-Kill Kinetic Assays: These assays provide information on the rate and extent of bacterial killing by an antimicrobial agent.[11][12] A standardized inoculum is introduced into a broth medium containing the antibiotic at various concentrations (e.g., 2x, 4x, 10x MIC).[11][12] Aliquots are removed at specific time points (e.g., 0, 3, 6, 12, 24 hours), serially diluted, and plated to determine the number of viable colony-forming units (CFU/mL). Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.[11][12] Faropenem has been shown to exhibit time-dependent bactericidal activity against anaerobic bacteria.[11]
Quantitative Data Summary: In Vitro Activity of Faropenem
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Faropenem against various anaerobic bacterial groups from published studies.
Table 1: Activity of Faropenem against Gram-Negative Anaerobic Bacteria
| Bacterial Group/Species | No. of Isolates | Faropenem MIC Range (µg/mL) | Faropenem MIC₅₀ (µg/mL) | Faropenem MIC₉₀ (µg/mL) | Reference(s) |
| Bacteroides fragilis group | 462 (all Gram-neg) | - | 0.12 | 1 | [13][15] |
| Bacteroides fragilis group | 176 | - | 0.5 | 2 | [16][17] |
| Bacteroides fragilis | - | - | - | 4 | [3][18] |
| Prevotella spp. | 78 | ≤0.015 - 2 | 0.125 | 0.5 | [16][17] |
| Porphyromonas spp. | 42 | ≤0.015 - 0.25 | 0.03 | 0.125 | [16][17] |
| Fusobacterium nucleatum | 19 | ≤0.015 - 0.125 | 0.03 | 0.06 | [16][17] |
| Fusobacterium mortiferum/varium | 20 | 0.06 - 1 | 0.125 | 0.5 | [16][17] |
| Bilophila wadsworthia | 11 | 0.25 - 2 | 1 | 2 | [16][17] |
| Sutterella wadsworthensis | 11 | 0.125 - 1 | 0.25 | 1 | [16][17] |
Table 2: Activity of Faropenem against Gram-Positive Anaerobic Bacteria
| Bacterial Group/Species | No. of Isolates | Faropenem MIC Range (µg/mL) | Faropenem MIC₅₀ (µg/mL) | Faropenem MIC₉₀ (µg/mL) | Reference(s) |
| All Gram-positive anaerobes | 462 (total study) | - | 0.25 | 1 | [13][15] |
| Peptostreptococcus spp. | - | - | - | ≤1 | [3] |
| Gram-positive anaerobic cocci | 53 | ≤0.015 - 16 | 0.125 | 1 | [16][17] |
| Clostridium difficile | 69 (all Clostridium) | ≤0.015 - 32 | 1 | 4 | [16][17] |
| Clostridium perfringens | - | - | - | ≤1 | [3][18] |
| Non-spore-forming GPRs | 28 | ≤0.015 - 0.5 | 0.06 | 0.25 | [16][17] |
| Actinomyces spp. | 25 | ≤0.06 - 0.25 | - | ≤0.5 | [11][19] |
Detailed Experimental Protocols
Protocol 1: Agar Dilution Susceptibility Testing (CLSI Reference Method)
This protocol is based on the CLSI M11 standard for antimicrobial susceptibility testing of anaerobic bacteria.[6][7]
1. Materials
-
This compound analytical powder
-
Supplementation: 5% laked sheep blood, Vitamin K₁ (1 µg/mL), and Hemin (5 µg/mL)[8]
-
Sterile petri dishes (100 mm)
-
Anaerobic incubation system (e.g., anaerobic chamber, GasPak jars)
-
Inoculum replicator (e.g., Steers replicator)
-
0.5 McFarland turbidity standard
-
Sterile saline or Brucella broth
-
Control strains (e.g., Bacteroides fragilis ATCC 25285, Bacteroides thetaiotaomicron ATCC 29741)[17]
2. Procedure
-
Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer. Make serial twofold dilutions to achieve the desired final concentrations.[13]
-
Media Preparation: Prepare the agar medium according to the manufacturer's instructions. Autoclave and cool to 48-50°C in a water bath. Add the required supplements (laked blood, Vitamin K₁, Hemin).
-
Plate Preparation: Add the appropriate volume of each antibiotic dilution to molten agar to achieve the final target concentrations (e.g., 2 mL antibiotic solution to 18 mL of agar). Mix gently but thoroughly to avoid bubbles and pour into sterile petri dishes. Also, prepare a growth control plate without any antibiotic. Allow plates to solidify and use within 24 hours.[21]
-
Inoculum Preparation: From a 24-48 hour pure culture on a non-selective agar plate, suspend several colonies in Brucella broth or sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Using a Steers replicator, inoculate the surface of the antibiotic-containing agar plates and the control plate. The replicator delivers approximately 1-5 µL, resulting in a final spot inoculum of about 10⁵ CFU.[8][17] Allow the inoculum spots to dry completely before inverting the plates.
-
Incubation: Place the plates in an anaerobic chamber or GasPak jar immediately after inoculation. Incubate at 37°C for 48 hours.
-
Result Interpretation: The MIC is the lowest concentration of Faropenem that completely inhibits visible growth, including a faint haze or a single colony. The growth control plate must show confluent growth. The results for the quality control strains must be within the acceptable range.
Workflow Diagram: Agar Dilution Method
Protocol 2: Broth Microdilution Susceptibility Testing
This protocol is a common alternative to the agar dilution method.[10][22]
1. Materials
-
This compound analytical powder
-
Anaerobically supplemented broth (e.g., Schaedler broth, Brucella broth)[9]
-
Sterile 96-well microtiter plates
-
Anaerobic incubation system
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Control strains (e.g., B. fragilis ATCC 25285)
2. Procedure
-
Plate Preparation: Prepare serial twofold dilutions of Faropenem in the appropriate broth directly in the 96-well plates. The final volume in each well is typically 50 µL or 100 µL. Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard. Further dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after adding the inoculum.
-
Inoculation: Add an equal volume of the diluted inoculum to each well (except the negative control). The final volume in each well will be 100 µL or 200 µL.
-
Incubation: Cover the plates (e.g., with sealing tape) and place them in an anaerobic environment. Incubate at 37°C for 48 hours.
-
Result Interpretation: After incubation, examine the plates for turbidity (bacterial growth). The MIC is the lowest concentration of Faropenem in which there is no visible growth (clear well). The positive control well should be turbid, and the negative control well should be clear.
Workflow Diagram: Broth Microdilution Method
Protocol 3: Time-Kill Kinetic Assay
This protocol assesses the bactericidal or bacteriostatic effects of Faropenem over time.[11][23]
1. Materials
-
This compound analytical powder
-
Appropriate supplemented anaerobic broth
-
Sterile flasks or tubes for incubation
-
Anaerobic incubation system (shaking incubator if possible)
-
Spectrophotometer
-
Sterile saline for dilutions
-
Non-selective agar plates (e.g., Brucella blood agar) for colony counting
2. Procedure
-
Inoculum Preparation: Grow the test organism in broth to the early-logarithmic phase. Dilute the culture to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in flasks containing pre-warmed broth.
-
Antibiotic Addition: Add Faropenem to the flasks to achieve the desired final concentrations (e.g., 0x MIC [growth control], 1x MIC, 4x MIC, and 10x MIC).[11][23]
-
Incubation and Sampling: Incubate the flasks under anaerobic conditions at 37°C. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot (e.g., 100 µL) from each flask.
-
Viable Cell Count: Perform tenfold serial dilutions of each aliquot in sterile saline. Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto non-selective agar plates.
-
Incubation and Counting: Incubate the plates anaerobically at 37°C for 48-72 hours, or until colonies are visible. Count the colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic concentration. Bactericidal activity is defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum count. Bacteriostatic activity is defined as a <3-log10 reduction in the initial inoculum.[11][12]
Workflow Diagram: Time-Kill Kinetic Assay
References
- 1. researchgate.net [researchgate.net]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. The in-vitro activity of faropenem, a novel oral penem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A systematic scoping review of faropenem and other oral penems: treatment of Enterobacterales infections, development of resistance and cross-resistance to carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 8. academic.oup.com [academic.oup.com]
- 9. [PDF] Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria | Semantic Scholar [semanticscholar.org]
- 10. Antibiotic susceptibility testing of anaerobic bacteria by broth microdilution method using the MICRONAUT-S Anaerobes MIC plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. tandfonline.com [tandfonline.com]
- 14. [PDF] Broth-Dilution Method for Determining the Antibiotic Susceptibility of Anaerobic Bacteria | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. In Vitro Activities of Faropenem against 579 Strains of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Faropenem, a new oral penem: antibacterial activity against selected anaerobic and fastidious periodontal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. medex.com.bd [medex.com.bd]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
Application Note: A Framework for Evaluating the In Vitro Efficacy of Faropenem Against Beta-Lactamase-Producing Bacterial Strains
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antibiotic resistance, particularly driven by the production of beta-lactamase enzymes, poses a significant threat to global health. These enzymes inactivate many common beta-lactam antibiotics by hydrolyzing their characteristic four-atom ring structure.[1][2] Faropenem, an oral penem antibiotic, exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[3][4] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which prevents the cross-linking of peptidoglycan chains essential for cell wall integrity.[5][6][7] Notably, Faropenem has demonstrated a high degree of stability against many types of beta-lactamases, including penicillinases and some cephalosporinases, making it a promising candidate for treating infections caused by resistant strains.[8][9][10]
This application note provides a detailed experimental framework for researchers to systematically evaluate the in vitro efficacy of Faropenem against a panel of well-characterized beta-lactamase-producing bacterial strains. The protocols herein describe methods for determining antimicrobial susceptibility, assessing bactericidal activity, and quantifying the stability of Faropenem in the presence of bacterial beta-lactamases.
Experimental Design Overview
A multi-step approach is essential for a comprehensive evaluation of Faropenem's activity. The workflow begins with the selection and characterization of bacterial strains, followed by a series of in vitro assays to determine the antibiotic's potency and stability.
Caption: High-level workflow for evaluating Faropenem.
The core biological interaction under investigation involves Faropenem's ability to inhibit bacterial growth versus the beta-lactamase enzyme's ability to inactivate the drug.
Caption: Faropenem inhibits cell wall synthesis while beta-lactamase degrades it.
Detailed Experimental Protocols
Objective: To confirm the beta-lactamase-producing phenotype of the selected bacterial isolates.
Materials:
-
Bacterial isolates (e.g., clinical isolates of Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)
-
Nitrocefin disks or solution (a chromogenic cephalosporin)[11]
-
Sterile filter paper or microscope slides
-
Sterile loops or swabs
Procedure:
-
Culture the bacterial isolates overnight on an appropriate agar medium.
-
Disk Method:
-
Moisten a nitrocefin disk with a drop of sterile deionized water.
-
Using a sterile loop, smear several colonies of the test organism onto the disk surface.
-
-
Solution Method:
-
Place a drop of nitrocefin solution onto a sterile slide or piece of filter paper.
-
Smear several colonies into the drop of nitrocefin.
-
-
Observation: Observe for a color change from yellow to red/pink. A rapid color change (typically within 5-30 minutes) indicates hydrolysis of the beta-lactam ring by beta-lactamase and confirms a positive result.[1]
-
Include known beta-lactamase-positive and -negative strains as controls (e.g., S. aureus ATCC 29213 and ATCC 25923, respectively).[12]
Objective: To determine the minimum concentration of Faropenem required to inhibit the visible growth of beta-lactamase-producing strains.
Materials:
-
Faropenem analytical powder
-
Comparator antibiotics (e.g., ampicillin, cefotaxime, imipenem)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial suspensions standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or McFarland turbidity standards
-
Multi-channel pipette
Procedure:
-
Preparation of Antibiotic Stock: Prepare a stock solution of Faropenem in an appropriate solvent (as per manufacturer's instructions) at a concentration of 1280 µg/mL. Prepare similar stocks for comparator agents.
-
Serial Dilutions: In a 96-well plate, perform 2-fold serial dilutions of the antibiotics in CAMHB to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).[13] The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[13]
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL. This will dilute the antibiotic concentrations to the desired final range (e.g., 32 µg/mL to 0.03 µg/mL).
-
Controls: Include a growth control well (bacteria in broth, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.
-
Reading MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[14]
Objective: To assess the bactericidal or bacteriostatic activity of Faropenem over time against beta-lactamase-producing strains.
Materials:
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Faropenem stock solution
-
Sterile flasks or tubes
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Tryptic Soy Agar (TSA) plates
-
Incubator and shaker
Procedure:
-
Prepare an overnight culture of the test organism in CAMHB. Dilute this culture into fresh, pre-warmed CAMHB and incubate until it reaches the early logarithmic phase of growth.
-
Adjust the culture to a starting inoculum of ~5 x 10⁵ CFU/mL in flasks containing CAMHB.
-
Add Faropenem at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC for the test organism. Include a growth control flask with no antibiotic.
-
Incubate all flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform 10-fold serial dilutions of the aliquots in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Interpretation: Plot the log₁₀ CFU/mL versus time. A ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL is considered bactericidal activity. A <3-log₁₀ reduction with inhibition of further growth is considered bacteriostatic.[15][16]
Caption: Step-by-step process for conducting a time-kill kinetic assay.
Objective: To directly measure the stability of Faropenem against crude beta-lactamase extracts.
Materials:
-
Overnight culture of a high-level beta-lactamase-producing strain
-
1/15 M phosphate buffer (pH 7.0)
-
Sonicator
-
High-speed refrigerated centrifuge
-
UV-Vis Spectrophotometer
-
Faropenem and a control beta-lactam (e.g., Penicillin G or Cephaloridine)
Procedure:
-
Enzyme Extract Preparation:
-
Grow the test strain overnight in broth containing a beta-lactamase inducer (e.g., 20 mg/L ampicillin).[8][9]
-
Harvest cells by centrifugation, wash twice with phosphate buffer, and resuspend in a small volume of the same buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the sonicate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cell debris. The resulting supernatant is the crude enzyme extract.[17]
-
-
Hydrolysis Reaction:
-
Control and Comparison:
-
Run a parallel reaction using a beta-lactam known to be susceptible to hydrolysis (e.g., cephaloridine) to confirm enzyme activity.
-
Run a negative control with Faropenem in buffer without the enzyme extract to ensure the antibiotic is stable under the assay conditions.
-
-
Data Analysis: Calculate the rate of hydrolysis. A very slow or negligible rate for Faropenem compared to the control substrate indicates high stability.
Data Presentation
Quantitative data should be organized into clear, concise tables for easy comparison and interpretation.
Table 1: Characteristics of Selected Bacterial Strains
| Strain ID | Organism | Source | Beta-Lactamase Class (if known) | Nitrocefin Test |
|---|---|---|---|---|
| ESBL-EC-01 | E. coli | Clinical (Urine) | A (CTX-M-15) | Positive |
| KPC-KP-01 | K. pneumoniae | Clinical (Sputum) | A (KPC-2) | Positive |
| AMPC-ECL-01 | E. cloacae | Clinical (Blood) | C (AmpC) | Positive |
| MSSA-SA-01 | S. aureus | ATCC 29213 | A (PC1) | Positive |
| Control | E. coli | ATCC 25922 | N/A | Negative |
Table 2: MIC Values (µg/mL) of Faropenem and Comparators
| Strain ID | Faropenem | Ampicillin | Cefotaxime | Imipenem |
|---|---|---|---|---|
| ESBL-EC-01 | 1.0 | >256 | 128 | 0.25 |
| KPC-KP-01 | 4.0 | >256 | 64 | 16 |
| AMPC-ECL-01 | 2.0 | 128 | 16 | 0.5 |
| MSSA-SA-01 | 0.125 | >256 | 4 | 0.125 |
| Control | 0.25 | 4 | 0.125 | 0.25 |
Table 3: Example Time-Kill Assay Results for Faropenem against ESBL-EC-01 (MIC = 1.0 µg/mL)
| Time (h) | Growth Control | 1x MIC (1 µg/mL) | 2x MIC (2 µg/mL) | 4x MIC (4 µg/mL) |
|---|---|---|---|---|
| 0 | 5.68 | 5.65 | 5.66 | 5.65 |
| 2 | 6.45 | 5.11 | 4.54 | 4.01 |
| 4 | 7.31 | 4.32 | 3.61 | 2.98 |
| 8 | 8.55 | 3.15 | 2.40 | <2.0 (LOD) |
| 24 | 9.12 | 2.89 | <2.0 (LOD) | <2.0 (LOD) |
Values are presented as Log₁₀ CFU/mL. LOD = Limit of Detection.
Table 4: Relative Hydrolysis Rate by Crude Beta-Lactamase Extract from KPC-KP-01
| Antibiotic Substrate | Relative Hydrolysis Rate (%) | Stability |
|---|---|---|
| Cephaloridine | 100 | Labile |
| Imipenem | 25 | Moderately Stable |
| Faropenem | < 5 | Highly Stable |
Rate is normalized to the hydrolysis of Cephaloridine.
Conclusion
The experimental design and protocols outlined in this application note provide a robust framework for evaluating the in vitro performance of Faropenem against clinically relevant beta-lactamase-producing bacteria. By systematically determining MICs, assessing bactericidal kinetics, and directly measuring enzymatic stability, researchers can generate comprehensive data to characterize Faropenem's potential as an effective agent in combating resistant pathogens. The high stability of Faropenem against many beta-lactamases, coupled with its potent antimicrobial activity, underscores its importance for further investigation and development.[8][9][10]
References
- 1. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 2. assaygenie.com [assaygenie.com]
- 3. What is the mechanism of Faropenem? [synapse.patsnap.com]
- 4. Faropenem for the management of infectious diseases – A systematic review of <i>in vitro</i> susceptibility tests and clinical studies - Journal of Laboratory Physicians [jlabphy.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. sterispharma.com [sterispharma.com]
- 7. Faropenem Medoxomil | C17H19NO8S | CID 6918218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Beta-lactamase stability of faropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Rapid optical determination of β-lactamase and antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. actascientific.com [actascientific.com]
- 14. himedialabs.com [himedialabs.com]
- 15. emerypharma.com [emerypharma.com]
- 16. Activities and Time-Kill Studies of Selected Penicillins, β-Lactamase Inhibitor Combinations, and Glycopeptides against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
Application of Faropenem Sodium in Pediatric Infectious Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faropenem is a novel oral carbapenem antibiotic that exhibits a broad spectrum of activity against a wide range of bacterial pathogens, making it a subject of significant interest for the treatment of pediatric infectious diseases.[1][2] As a member of the β-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bactericidal effects.[1][3][4] Faropenem has demonstrated stability against many β-lactamases, which are enzymes produced by bacteria that can inactivate many penicillin and cephalosporin antibiotics.[1][2] This attribute, combined with its oral bioavailability, positions Faropenem as a potentially valuable therapeutic option in the pediatric population for treating common infections such as those of the respiratory and urinary tracts.[1][2][5]
These application notes provide a comprehensive overview of the research on Faropenem sodium in pediatric infectious diseases, including its mechanism of action, pharmacokinetic profile, clinical efficacy, and safety. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in the evaluation of Faropenem and other novel antimicrobial agents.
Mechanism of Action
Faropenem, like other β-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. The structural integrity of the bacterial cell wall is crucial for survival and is primarily maintained by a polymer called peptidoglycan.
The key steps in the mechanism of action are as follows:
-
Binding to Penicillin-Binding Proteins (PBPs) : Faropenem binds to and inactivates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][3][4]
-
Inhibition of Transpeptidation : Specifically, Faropenem inhibits the transpeptidase activity of PBPs. This action prevents the cross-linking of peptidoglycan chains, a critical step for providing structural strength to the cell wall.[1][4]
-
Cell Lysis : The disruption of cell wall synthesis leads to a weakened cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[3]
References
Application Notes & Protocols: Quantitative Analysis of Faropenem in Pharmaceutical Formulations using RP-HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Faropenem is a broad-spectrum β-lactam antibiotic effective against a variety of Gram-positive and Gram-negative bacteria.[1] Its therapeutic efficacy is dependent on maintaining appropriate plasma concentrations, which necessitates accurate and reliable quantitative analysis in pharmaceutical formulations. This document provides a detailed protocol for the quantitative determination of Faropenem using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, adhering to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Principle of the Method
The method utilizes RP-HPLC with UV detection to separate and quantify Faropenem. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of a buffer and an organic solvent. The concentration of Faropenem in the sample is determined by comparing the peak area of the analyte with that of a standard of known concentration.
Experimental Protocols
Materials and Reagents
-
Faropenem reference standard
-
Faropenem tablets (commercial formulation)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)[1]
-
Water (HPLC grade)[2]
-
0.45 µm membrane filter[1]
Instrumentation and Chromatographic Conditions
A summary of the instrumental and chromatographic conditions is presented in the table below.
| Parameter | Condition 1 | Condition 2 |
| HPLC System | Waters HPLC system with LC 20AT pump and LC 7000 UV detector or equivalent[1] | HPLC system with a UV-Visible detector or equivalent[2] |
| Column | Inertsil C18 (150 mm x 4.6 mm, 5 µm)[1][3][4] | Inertsil ODS 3V C18 (250 mm x 4.6 mm, 5µm)[2] |
| Mobile Phase | Phosphate buffer:Methanol (55:45 v/v)[1][3][4] | Methanol:Water (70:30 v/v), pH adjusted to 3 with Orthophosphoric acid[2] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] |
| Detection Wavelength | 316 nm[1][3][4] | 309 nm[2] |
| Injection Volume | 10 µL[1] | Not specified |
| Column Temperature | Ambient | Ambient |
| Run Time | Not specified | 12 min[2] |
Preparation of Solutions
3.3.1. Mobile Phase Preparation (Condition 1)
-
Prepare a phosphate buffer by dissolving a suitable amount of potassium dihydrogen phosphate in HPLC grade water.
-
Mix 550 mL of the phosphate buffer with 450 mL of methanol.[1]
-
Degas the solution for 5 minutes in an ultrasonic water bath and filter through a 0.45 µm membrane filter.[1]
3.3.2. Mobile Phase Preparation (Condition 2)
-
Mix 700 mL of methanol with 300 mL of HPLC grade water.[2]
-
Adjust the pH to 3 with Orthophosphoric acid.[2]
-
Filter the solution through a 0.45 µm membrane filter and degas.[2]
3.3.3. Standard Stock Solution Preparation (1 mg/mL)
-
Accurately weigh 100 mg of Faropenem reference standard and transfer it to a 100 mL volumetric flask.[1]
-
Add approximately 70 mL of the mobile phase and sonicate for a few minutes to dissolve the drug completely.[1]
-
Make up the volume to 100 mL with the mobile phase to obtain a concentration of 1 mg/mL.[1]
-
Filter the solution through a 0.25 µm filter.[1]
3.3.4. Preparation of Working Standard Solutions Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 80-600 µg/mL).[1]
3.3.5. Sample Solution Preparation
-
Weigh and powder not fewer than 20 Faropenem tablets.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of Faropenem and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtered solution with the mobile phase to obtain a concentration within the calibration range.
System Suitability
Before sample analysis, the chromatographic system must be equilibrated by pumping the mobile phase for about 30 minutes to get a stable baseline.[1] Inject a standard solution (e.g., 200 µg/mL) six times and evaluate the system suitability parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Method Validation Data
The described RP-HPLC method has been validated according to ICH guidelines. The key validation parameters are summarized below.
Linearity
The linearity of the method was established by analyzing a series of concentrations of the Faropenem standard solution.
| Parameter | Result (Condition 1) | Result (Condition 2) |
| Linearity Range | 80 - 600 µg/mL[1][3][4] | 50 - 100 µg/mL (based on dilutions)[2] |
| Correlation Coefficient (r²) | > 0.999[1] | 0.999[2] |
Accuracy (Recovery)
The accuracy of the method was determined by the standard addition method at three different concentration levels.
| Level | Recovery % (Condition 1) |
| 50% | 99.01% - 101.64%[1] |
| 100% | 99.01% - 101.64%[1] |
| 150% | 99.01% - 101.64%[1] |
Precision
The precision of the method was evaluated by analyzing replicate injections of the standard solution.
| Parameter | % RSD |
| Repeatability (Intra-day) | < 2.0% |
| Intermediate Precision (Inter-day) | < 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (Condition 1) |
| LOD | 0.105 µg/mL[1] |
| LOQ | 0.320 µg/mL[1] |
Robustness
The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions. The method was found to be robust as there were no significant changes in the chromatograms.[1]
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of Faropenem by RP-HPLC.
Conclusion
The described RP-HPLC method is simple, sensitive, specific, and precise for the quantitative analysis of Faropenem in pharmaceutical formulations.[1][3][4] The method has been validated according to ICH guidelines and is suitable for routine quality control analysis.[1][2][3][4]
References
Troubleshooting & Optimization
Technical Support Center: Faropenem Sodium Stability and Degradation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of faropenem sodium in aqueous solutions. All quantitative data is summarized in tables for easy comparison, and detailed experimental protocols are provided for key analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: this compound is susceptible to degradation under various conditions. The primary factors influencing its stability in aqueous solutions are pH, temperature, light exposure, and the presence of oxidizing agents. Like other β-lactam antibiotics, the strained β-lactam ring is prone to hydrolysis.[1][2]
Q2: How should I prepare and store this compound stock solutions?
A2: For short-term use, this compound can be dissolved in water or buffer solutions. However, it is recommended to prepare fresh solutions for each experiment due to its limited stability in aqueous media. For longer-term storage, it is advisable to store the solid compound at -20°C.
Q3: What are the expected degradation pathways for this compound?
A3: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the β-lactam ring. This can be initiated by acidic or basic conditions. Thermal stress, oxidation, and photolysis can also lead to the formation of various degradation products. One identified thermal degradation product is 5-tetrahydrofuran-thiazole-4-sodium formate. Other potential degradation impurities have also been reported.
Q4: Are there any known incompatibilities of this compound with common excipients or solvents?
A4: While specific incompatibility studies with a wide range of excipients are not extensively reported in the provided search results, the inherent instability of the β-lactam ring suggests that excipients with acidic or basic properties, or those containing reactive functional groups, could potentially accelerate degradation. It is crucial to perform compatibility studies with any new formulation components.
Troubleshooting Guide
Issue 1: Rapid loss of this compound potency in solution.
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH of the solution | - Measure the pH of your solution. Faropenem is susceptible to both acid and base-catalyzed hydrolysis. - Adjust the pH to a more neutral range if your experimental conditions allow. |
| Elevated temperature | - Avoid heating solutions containing this compound unless it is a controlled part of a degradation study. - Prepare and store solutions at room temperature for immediate use or at 2-8°C for short-term storage. |
| Exposure to light | - Protect solutions from direct light, especially UV light, by using amber vials or covering containers with aluminum foil. |
| Presence of oxidizing agents | - Ensure that your solvents and reagents are free from peroxides or other oxidizing impurities. |
Issue 2: Appearance of unknown peaks in HPLC/UPLC chromatograms.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Compare the retention times of the unknown peaks with those of known degradation products if standards are available. - Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times. |
| Contamination of the sample or mobile phase | - Prepare a fresh batch of mobile phase and sample. - Inject a blank (mobile phase) to check for contamination in the system. |
| Co-elution of impurities from the sample matrix | - Optimize the chromatographic method by adjusting the mobile phase composition, gradient, or column chemistry to improve resolution. |
Quantitative Data Summary
Table 1: Forced Degradation of this compound
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation |
| Acidic Hydrolysis | 1N HCl | 48 hours | Not Specified | 12.5% |
| Alkaline Hydrolysis | 0.01N NaOH | 4 hours | Not Specified | 25.3% |
| Oxidative Degradation | 3% H₂O₂ | 4 hours | Not Specified | 15.8% |
| Photolytic Degradation | UV radiation (254 nm) | 48 hours | Not Specified | 10.2% |
| Thermal Degradation | Hot air oven | 24 hours | 100°C | 8.7% |
Data extracted from a stability-indicating RP-UPLC method development study.[1]
Table 2: Kinetic Data for Thermal Degradation of this compound
| Temperature | Kinetic Equation | Rate Constant (k) | Half-life (t₁/₂) |
| 60°C | Ln(C/C₀) = -0.0042t + 0.35 | 0.0042 h⁻¹ | ~165 hours |
Experimental Protocols
Protocol 1: Stability-Indicating RP-UPLC Method
This method is suitable for the quantification of this compound in the presence of its degradation products.[1]
-
Instrumentation: Waters Acquity UPLC with a PDA detector.
-
Column: End version C18 column.
-
Mobile Phase: 10mM Ammonium formate buffer (pH 3.5) and Acetonitrile (65:35 v/v).
-
Flow Rate: 0.25 mL/min.
-
Detection Wavelength: 313 nm.
-
Injection Volume: Not specified.
-
Run Time: Sufficient to allow for the elution of all degradation products.
Protocol 2: Forced Degradation Studies
These studies are performed to generate degradation products and demonstrate the specificity of the analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N HCl.
-
Keep the solution at room temperature or heat to accelerate degradation.
-
At specified time points, withdraw a sample, neutralize it with an equivalent amount of 1N NaOH, and dilute with the mobile phase to the desired concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1N NaOH.
-
Keep the solution at room temperature.
-
At specified time points, withdraw a sample, neutralize it with an equivalent amount of 0.1N HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature.
-
At specified time points, withdraw a sample and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a sample of solid this compound or a solution in a hot air oven at a specified temperature (e.g., 100°C).
-
At specified time points, withdraw the sample, allow it to cool, dissolve/dilute with the mobile phase, and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV radiation (e.g., 254 nm) in a photostability chamber.
-
Keep a control sample protected from light.
-
At specified time points, withdraw samples from both the exposed and control solutions and analyze.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
References
Overcoming Faropenem sodium solubility challenges in different solvents
Welcome to the technical support center for Faropenem sodium. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to support your work with this compound.
This compound Solubility Data
The following table summarizes the reported solubility of this compound in various common laboratory solvents. Please note that solubility can be affected by factors such as temperature, pH, and the exact form of the compound (e.g., hydrate).
| Solvent | Solubility (mg/mL) | Notes |
| Water | >20[1][2], 61[3][4], 100[5][6] | Freely soluble.[1] Some sources suggest ultrasonic treatment may be needed to achieve higher concentrations.[5][6] |
| Dimethyl Sulfoxide (DMSO) | 5[7], 12[3][4], 25[5][6] | Hygroscopic DMSO can significantly reduce solubility; use fresh, anhydrous DMSO.[4] Ultrasonic treatment may be required.[5][6] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10[7] | Aqueous solutions are not recommended for storage for more than one day.[7] |
| Methanol | Freely soluble[8] | Quantitative data not specified in the search results. |
| Ethanol (95%) | Slightly soluble[8] | |
| Ethanol | Insoluble[3][4] | |
| Dimethylformamide (DMF) | ~1[7] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol provides a standardized procedure for determining the equilibrium solubility of this compound in a solvent of choice.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound powder
-
Solvent of choice (e.g., water, PBS, DMSO)
-
Volumetric flasks
-
Scintillation vials or sealed glass tubes
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer
-
Analytical balance
-
Calibrated pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations to create a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of this compound powder to a scintillation vial or sealed tube. The excess solid should be visually apparent.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the solution to reach equilibrium. It is advisable to test at multiple time points to ensure equilibrium has been reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered sample with the solvent as necessary to fall within the concentration range of the calibration curve.
-
Analyze the diluted sample and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry). For UV-Vis analysis of this compound, the absorbance is typically measured around 300-307 nm.[9][10]
-
-
Calculation:
-
Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted sample.
-
Calculate the solubility of this compound in the original undiluted sample, taking the dilution factor into account.
-
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the solubilization of this compound.
Q1: I am having trouble dissolving this compound in water, even though it is reported to be freely soluble.
A1:
-
Check the amount of solute: You may be trying to dissolve an amount that is above its maximum solubility. Start with a smaller amount and gradually increase it.
-
Use sonication: Applying ultrasonic waves can help to break up powder agglomerates and accelerate dissolution. Some datasheets recommend using an ultrasonic bath to reach higher concentrations.[5][6]
-
Gentle heating: For some compounds, gentle heating (e.g., to 37°C) can increase solubility.[5] However, be aware that this compound can be unstable at elevated temperatures, which may lead to degradation.[11]
-
Check the pH: The solubility of ionizable compounds can be pH-dependent. Ensure the pH of your aqueous solution is within a suitable range (e.g., 6.0-7.0).
Q2: My this compound solution in DMSO is cloudy or appears to have a lower solubility than expected.
A2:
-
Use fresh, anhydrous DMSO: DMSO is highly hygroscopic and can absorb moisture from the air. The presence of water can significantly decrease the solubility of some compounds in DMSO.[4] Use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Sonication: As with aqueous solutions, sonication can aid in dissolving the compound in DMSO.[5][6]
Q3: My this compound solution is clear initially but forms a precipitate over time.
A3:
-
Solution instability: this compound may not be stable in certain solvents for extended periods. For instance, aqueous solutions are not recommended for storage for more than one day.[7] It is best to prepare solutions fresh before use.
-
Supersaturation: You may have created a supersaturated solution, especially if you used heating to aid dissolution. As the solution cools, the compound may precipitate out.
-
Storage conditions: Store stock solutions at -20°C or -80°C to minimize degradation and precipitation.[4][5] It is also recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4][5]
Q4: I am observing inconsistent solubility results between experiments.
A4:
-
Ensure equilibrium is reached: In shake-flask experiments, it is critical to allow sufficient time for the solution to reach equilibrium. If the incubation time is too short, you will be measuring kinetic solubility, not thermodynamic solubility, which can be more variable.
-
Control the temperature: Solubility is temperature-dependent. Ensure that all experiments are conducted at a consistent and controlled temperature.
-
Purity of the compound: The presence of impurities can affect solubility. Use a high-purity grade of this compound.
-
Analytical method variability: Ensure your analytical method (e.g., HPLC, UV-Vis) is validated and that you are using a consistent procedure for sample preparation and analysis.
Q5: Can I use co-solvents to improve the solubility of this compound?
A5:
-
Yes, for certain applications, co-solvents can be used. For instance, if you are preparing a stock solution in DMSO for further dilution into an aqueous buffer, the small amount of DMSO acts as a co-solvent. However, it is crucial to ensure that the final concentration of the organic solvent is low enough to not interfere with your experiment and that the compound does not precipitate upon dilution.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflow for solubility determination and a troubleshooting guide for common solubility issues.
References
- 1. toku-e.com [toku-e.com]
- 2. This compound hydrate 98 (HPLC) Farom [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. xcessbio.com [xcessbio.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. drugfuture.com [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of the Dissolution of this compound Tablets by UV Spectrophotometry | Semantic Scholar [semanticscholar.org]
- 11. CN101744782B - Tablet containing this compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Faropenem Sodium Dosage for Preclinical Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Faropenem sodium for preclinical animal studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Faropenem is a beta-lactam antibiotic belonging to the penem subclass. Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[1][2][3][4] Faropenem binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][3] This disruption of cell wall integrity leads to cell lysis and death.[1][3] Faropenem is also stable against many beta-lactamase enzymes, which can inactivate other beta-lactam antibiotics.[4]
Q2: What is a typical starting dose for this compound in preclinical studies?
A2: The starting dose of this compound can vary significantly depending on the animal model, the target pathogen, and the route of administration. Based on published studies, a reasonable starting point for mice is in the range of 10-80 mg/kg/day, administered intraperitoneally (i.p.) in divided doses for systemic infections.[5][6][7] For canine models of urinary tract infections, an oral dose of 5 mg/kg administered twice daily has been shown to be effective.[8][9][10]
Q3: How should I prepare this compound for administration to animals?
A3: this compound is freely soluble in water.[11] For oral administration, it can be dissolved in sterile water or a suitable vehicle. For intraperitoneal injections, sterile saline is an appropriate solvent. It is crucial to prepare fresh solutions for administration, as the stability of Faropenem in solution can be a concern.[12][13] Always ensure the final formulation is sterile to prevent injection site infections.
Q4: What are the common side effects of Faropenem in animals, and how can I manage them?
A4: The most commonly reported side effect of Faropenem in both clinical and preclinical settings is diarrhea and loose stools. If diarrhea is observed, it's important to monitor the animal's hydration status and general well-being. Reducing the dose or discontinuing treatment may be necessary if the symptoms are severe. Providing supportive care, such as ensuring access to fresh water and electrolytes, is crucial. In some high-dose studies, kidney toxicity has been noted as a potential adverse effect. Monitoring renal function through blood and urine analysis is recommended, especially during dose-escalation studies.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Efficacy
| Potential Cause | Troubleshooting Step |
| Inappropriate Dosage | The selected dose may be too low for the specific pathogen or infection model. Review the literature for effective doses against similar pathogens. Consider conducting a dose-ranging study to determine the optimal dose. |
| Poor Bioavailability | If administered orally, the bioavailability of this compound can be variable between species. Consider switching to intraperitoneal administration to ensure systemic exposure. |
| Drug Instability | Faropenem can be unstable in solution.[12] Prepare fresh dosing solutions for each administration and protect them from light and heat. |
| Resistant Pathogen | The bacterial strain used in the infection model may be resistant to Faropenem. Perform a Minimum Inhibitory Concentration (MIC) assay to confirm the susceptibility of the pathogen to Faropenem. |
Issue 2: Adverse Events Observed in Study Animals
| Potential Cause | Troubleshooting Step |
| Diarrhea/Gastrointestinal Upset | This is a known side effect of Faropenem. Ensure animals are well-hydrated. Consider reducing the dose or the frequency of administration. If severe, discontinuation of the drug may be necessary. Probiotics may be considered to help restore gut flora, but their impact on the study should be carefully evaluated. |
| Nephrotoxicity | At high doses, Faropenem may cause kidney damage. Monitor renal function by measuring serum creatinine and blood urea nitrogen (BUN).[2][5] If signs of nephrotoxicity appear, reduce the dose or discontinue the drug. Ensure animals are adequately hydrated to help minimize renal stress. |
| Injection Site Reactions (for i.p. administration) | Improper injection technique or a non-sterile formulation can cause peritonitis or local irritation.[1] Ensure proper training in i.p. injection techniques and use aseptic preparation methods for the dosing solution. |
Data Presentation
Table 1: Summary of Preclinical Dosages of this compound
| Animal Model | Infection Model | Route of Administration | Dosage Range | Reference(s) |
| Mouse (BALB/c) | Bacillus anthracis (inhalation) | Intraperitoneal (i.p.) | 10, 20, 40, 80 mg/kg/day (divided doses) | [5][6][7] |
| Dog (Beagle) | Escherichia coli (urinary tract infection) | Oral (p.o.) | 5 mg/kg (twice daily) | [8][9][10] |
| Juvenile Dog (Beagle) | Toxicity Study | Oral (p.o.) | 100, 300, 600, 1400 mg/kg/day |
Table 2: Key Pharmacokinetic and Toxicity Parameters of Faropenem
| Parameter | Value/Observation | Species | Reference(s) |
| Oral Bioavailability (Sodium Salt) | 20-30% | Human | |
| Oral Bioavailability (Medoxomil Prodrug) | 70-80% | Human | |
| Protein Binding | 90-95% | Human | |
| Half-life (t1/2) | ~1 hour | Human | |
| No Observed Adverse Effect Level (NOAEL) | 600 mg/kg/day | Juvenile Dog | |
| Primary Adverse Effects | Diarrhea, loose stools, potential for nephrotoxicity at high doses | Various |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the broth microdilution method for determining the MIC of Faropenem against a bacterial pathogen.
Materials:
-
This compound powder
-
Sterile Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture of the test organism
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Faropenem Stock Solution: Accurately weigh this compound powder and dissolve it in a suitable solvent (e.g., sterile water) to create a high-concentration stock solution.
-
Prepare Bacterial Inoculum: Culture the test organism overnight in MHB. Dilute the overnight culture in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the Faropenem stock solution with MHB to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted Faropenem. Include a positive control well (bacteria and broth, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of Faropenem that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: Murine Model for Dose-Optimization of this compound in a Systemic Infection
This protocol describes a general workflow for a dose-finding study in a murine model of systemic infection.
Materials:
-
This compound
-
Sterile saline
-
Appropriate mouse strain (e.g., BALB/c)
-
Pathogenic bacterial strain
-
Syringes and needles for administration
-
Equipment for animal monitoring (e.g., balance)
Procedure:
-
Animal Acclimatization: House mice in appropriate conditions for at least one week to acclimatize before the experiment.
-
Infection: Induce a systemic infection by intraperitoneally injecting a predetermined lethal or sublethal dose of the pathogenic bacteria.
-
Group Allocation: Randomly divide the infected mice into several groups: a vehicle control group and multiple treatment groups receiving different doses of this compound.
-
Drug Administration:
-
Prepare fresh solutions of this compound in sterile saline at the desired concentrations.
-
Administer the assigned dose to each mouse via intraperitoneal injection or oral gavage at a predetermined time post-infection (e.g., 2 hours).
-
The dosing frequency (e.g., once or twice daily) should be based on the known half-life of Faropenem.
-
-
Monitoring:
-
Observe the animals at least twice daily for clinical signs of illness (e.g., lethargy, ruffled fur, hunched posture) and mortality for a specified period (e.g., 7-14 days).
-
Record body weight daily.
-
-
Efficacy Assessment: The primary endpoint is typically survival. A dose-response curve can be generated to determine the effective dose (e.g., ED50).
-
Toxicity Assessment (Optional): At the end of the study, or in a separate cohort, collect blood and tissue samples for hematology, clinical chemistry (including renal function markers), and histopathological analysis to assess for any drug-related toxicity.
Mandatory Visualizations
Caption: Mechanism of action of Faropenem.
Caption: Experimental workflow for Faropenem dose optimization.
Caption: Logical diagram for dose adjustment.
References
- 1. Efficient Stool Collection Methods for Evaluating the Diarrhea Score in Mouse Diarrhea Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 4. wjbphs.com [wjbphs.com]
- 5. Assessing and Predicting Kidney Safety - Accelerating the Development of Biomarkers for Drug Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacokinetic-pharmacodynamic assessment of faropenem in a lethal murine Bacillus anthracis inhalation postexposure prophylaxis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic-Pharmacodynamic Assessment of Faropenem in a Lethal Murine Bacillus anthracis Inhalation Postexposure Prophylaxis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Faropenem | Johns Hopkins ABX Guide [hopkinsguides.com]
Identifying and characterizing Faropenem sodium degradation products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Faropenem sodium degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound?
A1: this compound is susceptible to degradation under various stress conditions. The primary degradation pathways include hydrolysis (acidic and alkaline), oxidation, and thermal degradation.[1][2] It is particularly unstable under neutral and alkaline hydrolytic conditions.[3] Forced degradation studies have shown that this compound degrades when exposed to 1N HCl, 0.1N NaOH, 3% H₂O₂, and heat (100°C).[4]
Q2: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV detection are the most common methods for quantifying this compound and separating it from its degradation products.[4][5] For structural elucidation and characterization of the degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are employed.[6] Derivative spectrophotometry has also been used for kinetic studies of degradation.[7]
Q3: Has the structure of any specific degradation product of this compound been identified?
A3: Yes, one of the main thermal degradation impurities has been identified as 5-tetrahydrofuran-thiazole-4-sodium formate.[8] Other potential impurities and degradation products have also been cataloged, though their formation under specific stress conditions may require further investigation.[9][10]
Q4: What are the typical stress conditions applied in forced degradation studies of this compound?
A4: Forced degradation studies for this compound typically involve the following conditions:
-
Acid Hydrolysis: 1N HCl for up to 48 hours.[4]
-
Alkaline Hydrolysis: 0.1N or 0.01N NaOH for 4 hours.[4] Faropenem is highly susceptible to alkaline degradation.[4]
-
Oxidative Degradation: 3% H₂O₂ for 4 hours.[4]
-
Thermal Degradation: Hot air oven at 60°C or 100°C for 24 hours.[4][8]
-
Photolytic Degradation: Exposure to UV radiation (254 nm) for 48 hours.[4]
Troubleshooting Guides
Issue 1: Poor separation between Faropenem and its degradation products in HPLC/UPLC.
| Potential Cause | Troubleshooting Step |
| Inappropriate mobile phase composition. | Optimize the mobile phase. A common starting point is a mixture of an ammonium acetate buffer (pH 3.5-7.0) and a polar organic solvent like acetonitrile or methanol.[3][4] Adjust the ratio of the aqueous and organic phases to improve resolution. |
| Incorrect column selection. | Ensure the use of a suitable stationary phase. C8 and C18 columns are commonly used for Faropenem analysis.[3][5] |
| Suboptimal flow rate or gradient. | Adjust the flow rate. A lower flow rate can sometimes improve resolution. If using a gradient elution, optimize the gradient profile to better separate closely eluting peaks.[3] |
| pH of the mobile phase is not ideal. | The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Faropenem. Experiment with different pH values for the aqueous portion of the mobile phase.[3] |
Issue 2: Inconsistent or non-reproducible quantification results.
| Potential Cause | Troubleshooting Step |
| Sample instability. | Faropenem is unstable in certain solutions. Prepare samples fresh and analyze them promptly. If necessary, use a diluent in which Faropenem is known to be stable for a reasonable period. |
| Inadequate method validation. | Ensure the analytical method is properly validated for linearity, accuracy, precision, and robustness as per ICH guidelines.[5][11] |
| System suitability failure. | Before running samples, perform a system suitability test to check parameters like theoretical plates, tailing factor, and %RSD for replicate injections of a standard.[5] If the system fails, troubleshoot the HPLC/UPLC system (e.g., check for leaks, pump issues, detector malfunction). |
| Improper sample preparation. | Verify the accuracy of dilutions and ensure complete dissolution of the sample. Use calibrated pipettes and volumetric flasks. |
Issue 3: Difficulty in characterizing unknown degradation products.
| Potential Cause | Troubleshooting Step |
| Insufficient concentration of the impurity for analysis. | Concentrate the impurity using techniques like preparative HPLC.[8] |
| Lack of appropriate analytical instrumentation. | Structural elucidation often requires a combination of techniques. LC-MS/MS can provide molecular weight and fragmentation data.[6] For definitive structural confirmation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is often necessary.[8] |
| Co-elution of impurities. | If multiple impurities elute at the same time, modify the chromatographic method to achieve better separation before attempting characterization. |
Quantitative Data Summary
Table 1: Extent of Faropenem Degradation under Different Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 1N HCl | 48 hrs | Not specified, but degradation observed | [4] |
| Alkaline Hydrolysis | 0.01N NaOH | 4 hrs | Significant degradation (highly susceptible) | [4] |
| Oxidative Degradation | 3% H₂O₂ | 4 hrs | Degradation observed | [4] |
| Photolytic Degradation | UV radiation (254nm) | 48 hrs | Degradation observed | [4] |
| Thermal Degradation | 100°C | 24 hrs | Degradation observed | [4] |
Table 2: Validation Parameters for a Stability-Indicating UPLC Method
| Parameter | Value | Reference |
| Linearity Range | 5–50 µg/mL | [4] |
| Correlation Coefficient (R²) | 0.9999 | [4] |
| Limit of Detection (LOD) | 213 ng/mL | [4] |
| Limit of Quantitation (LOQ) | 638 ng/mL | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to obtain a known concentration (e.g., 1000 µg/mL).[1]
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N HCl. Keep the solution at room temperature for a specified duration (e.g., 48 hours). After the incubation period, neutralize the solution with 1N NaOH.[4]
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1N or 0.01N NaOH. Keep the solution at room temperature for a specified duration (e.g., 4 hours). Neutralize the solution with 0.1N or 0.01N HCl.[4]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified duration (e.g., 4 hours).[4]
-
Thermal Degradation: Place the solid drug powder or a solution of the drug in a hot air oven at a specified temperature (e.g., 100°C) for a defined period (e.g., 24 hours).[4]
-
Sample Analysis: Dilute the stressed samples to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC or UPLC method.
Protocol 2: Stability-Indicating UPLC Method
-
Instrumentation: Waters Acquity UPLC system with a PDA detector.
-
Column: C18 column (e.g., End version C18).[4]
-
Mobile Phase: A mixture of 10mM Ammonium formate buffer (pH 3.5) and acetonitrile in a ratio of 65:35 (v/v).[4]
-
Flow Rate: 0.25 mL/min.[4]
-
Detection Wavelength: 313 nm.[4]
-
Injection Volume: 10 µL.
-
Analysis: Inject the prepared standard and stressed samples. The retention time for Faropenem is approximately 0.66 minutes under these conditions.[4] Quantify the amount of Faropenem remaining and identify the degradation products by their retention times and peak areas.
Visualizations
Caption: Workflow for Forced Degradation and Impurity Characterization.
Caption: Logic of a Forced Degradation Study for Faropenem.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. researchgate.net [researchgate.net]
- 7. Derivative spectrophotometry for the determination of faropenem in the presence of degradation products: an application for kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Faropenem Degradation Impurity B-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]
- 11. ijpsr.com [ijpsr.com]
Technical Support Center: Improving the Oral Bioavailability of Faropenem for In Vivo Experiments
For: Researchers, Scientists, and Drug Development Professionals Topic: Strategies and Troubleshooting for Enhancing Faropenem Oral Bioavailability
This technical guide provides answers to frequently asked questions, troubleshooting advice, and detailed protocols for researchers working to improve the oral bioavailability of Faropenem in pre-clinical, in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Faropenem sodium inherently low?
This compound, the salt form of the antibiotic, exhibits low and variable oral bioavailability, typically in the range of 20-30%.[1][2] This is a common challenge for many β-lactam antibiotics and is primarily due to factors such as incomplete absorption in the gastrointestinal (GI) tract and potential instability in the gut environment.[3][4] Faropenem is also susceptible to hydrolysis, which can reduce the amount of active drug that reaches systemic circulation.[5]
Q2: What is the most common and effective strategy to improve Faropenem's oral bioavailability?
The most widely adopted strategy is the use of a prodrug.[2][6] Specifically, Faropenem medoxomil is an ester prodrug of Faropenem designed for enhanced oral absorption.[1][6] This modification increases the bioavailability significantly, to approximately 70-80%.[1][2]
Q3: How does the Faropenem medoxomil prodrug work?
Faropenem medoxomil is an ester derivative of the active Faropenem molecule.[6] This ester form is more lipophilic, allowing it to be more readily absorbed from the GI tract into the bloodstream. Once absorbed, it is rapidly hydrolyzed by enzymes (esterases) in the blood and tissues to release the active Faropenem parent drug.[1] This mechanism effectively bypasses the poor absorption characteristics of the original sodium salt form.
Q4: What are the expected pharmacokinetic differences between this compound and Faropenem medoxomil?
Upon oral administration, Faropenem medoxomil results in significantly higher systemic concentrations of the active drug compared to this compound.[1] For a 300 mg dose, the peak plasma concentration (Cmax) of Faropenem is more than double when administered as the medoxomil prodrug versus the sodium salt.[1] This leads to a greater overall drug exposure (AUC) and more reliable therapeutic levels.
Q5: Besides the prodrug approach, what other formulation strategies can be explored?
For researchers developing novel formulations, several advanced drug delivery strategies can be considered:
-
Sustained-Release Formulations: These aim to prolong drug release in the GI tract, which can help maintain therapeutic concentrations over time and improve patient compliance by reducing dosing frequency.[7][8] Patents describe using polymers like hydroxypropyl methylcellulose (HPMC) to create a matrix that controls the release of Faropenem.[9]
-
Nanoformulations (Solid Lipid Nanoparticles - SLNs): Encapsulating Faropenem in SLNs can protect it from degradation in the GI tract, improve its solubility, and enhance its transport across the intestinal membrane.[4][10] This is a promising area for overcoming the bioavailability challenges of many drugs, including antibiotics.
-
Use of Absorption Enhancers: Certain excipients can improve gastrointestinal absorption. For instance, compositions including α,ω-diamineacetate compounds have been explored to enhance the absorption of this compound.[5]
Q6: What animal models are typically used for in vivo pharmacokinetic studies of Faropenem?
Murine models, particularly BALB/c or ICR mice, are commonly used for pharmacokinetic (PK) and pharmacokinetic-pharmacodynamic (PK-PD) assessment of Faropenem.[11][12][13] Rats and monkeys have also been used to evaluate the oral bioavailability of novel carbapenem formulations.[13] It is important to note that the metabolism of carbapenems can differ between species, and co-administration of a dehydropeptidase-I (DHP-I) inhibitor like cilastatin is sometimes required in murine models to prevent rapid renal metabolism of the drug.[13]
Troubleshooting Guide
Problem: Low or highly variable plasma concentrations observed in your oral in vivo study.
| Possible Cause | Recommended Solution & Action |
| Incorrect Drug Form | You are using this compound for oral administration. This form has inherently low and erratic bioavailability (20-30%).[1][2] |
| Action: Switch to the Faropenem medoxomil prodrug for oral studies to achieve higher and more consistent systemic exposure (70-80% bioavailability).[1][2] | |
| Inadequate Formulation / Vehicle | The drug is not properly dissolved or suspended, leading to inconsistent dosing and poor absorption. This compound is freely soluble in water, but the vehicle can impact stability and absorption.[14] |
| Action: For basic studies, ensure Faropenem is fully dissolved or homogeneously suspended immediately before administration. A common vehicle for oral gavage is 0.5% HPMC or CMC-Na.[15][16] For advanced studies, consider developing a more robust formulation such as a sustained-release matrix or an SLN dispersion (see Protocol 2). | |
| Animal-Related Variables | Differences in mouse strain, sex, age, or fasting state can significantly impact drug absorption and metabolism.[17] Food in the stomach can alter gastric emptying and drug dissolution. |
| Action: Standardize your experimental conditions. Use a consistent strain, sex, and age of mice. For most oral PK studies, animals should be fasted overnight (e.g., 12 hours) with free access to water to minimize variability.[17] | |
| Analytical Method Insufficiency | The analytical method (e.g., HPLC, LC-MS/MS) may lack the sensitivity to detect low drug concentrations or may not be properly validated, leading to inaccurate results. |
| Action: Develop and validate a robust bioanalytical method with a limit of quantification (LOQ) sufficient for your expected plasma concentrations. Ensure the method is selective for Faropenem and free from matrix interference. (see Protocol 3).[18][19] |
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic data from published studies.
Table 1: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)
| Dose (mg) | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | t½ (h) |
| 300 | 3.82 ± 1.05 | 1.0 | 7.61 ± 3.30 | 1.01 |
| 600 | 6.89 ± 2.26 | 1.0 | 15.54 ± 7.40 | 1.06 |
| Data adapted from a study on the determination of Faropenem in human plasma and urine.[18] |
Table 2: Comparison of this compound vs. Faropenem Medoxomil in Humans
| Formulation | Bioavailability | Notes |
| This compound | 20-30% | Low and variable absorption.[1][2] |
| Faropenem Medoxomil (Prodrug) | 70-80% | Significantly improved absorption due to ester linkage, which is cleaved post-absorption to release active drug.[1][2] |
Table 3: Pharmacokinetic Parameters of this compound in BALB/c Mice (Single Intraperitoneal Dose)
| Dose (mg/kg) | Cmax (μg/mL) | AUC₀₋∞ (μg·h/mL) |
| 2.5 | 4.87 | 1.16 |
| 10 | 22.6 | 4.80 |
| 40 | 71.1 | 22.1 |
| 160 | 234 | 66.2 |
| Note: This data is from intraperitoneal (i.p.) administration, which provides 100% bioavailability and is often used to establish baseline PK/PD parameters. It highlights the dose-proportional pharmacokinetics of Faropenem.[11][12] |
Experimental Protocols
Protocol 1: General Protocol for an Oral Pharmacokinetic Study in Mice
This protocol provides a standard workflow for assessing the oral pharmacokinetics of a Faropenem formulation.
-
Animals: Use 8-10 week old female BALB/c mice.[11] Acclimate animals for at least one week before the experiment.[20]
-
Housing and Preparation: House animals in a controlled environment. Fast mice for 12 hours prior to dosing but allow free access to water.[17] Weigh each mouse immediately before dosing.
-
Formulation Preparation: Prepare the Faropenem formulation (e.g., Faropenem medoxomil suspended in 0.5% w/v CMC-Na in water) immediately before use to ensure stability. The dosing volume should be consistent, typically 10 mL/kg.[15]
-
Dosing: Administer the formulation accurately via oral gavage using a suitable gavage needle.
-
Blood Sampling: Collect serial blood samples (approx. 30-50 µL) from each mouse if possible, or from groups of mice (n=3-4 per time point) at specified intervals.[15][21] A typical sampling schedule for a drug with a short half-life like Faropenem would be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, and 8 hours post-dose.[11]
-
Plasma Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at ~2,000 x g for 10 minutes at 4°C to separate plasma.[22]
-
Sample Storage: Immediately store plasma samples at -80°C until bioanalysis.[11]
Protocol 2: Representative Protocol for Preparing Faropenem-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot homogenization and ultrasonication method, a common technique for producing SLNs.[23]
-
Lipid Phase Preparation:
-
Weigh a solid lipid (e.g., Glyceryl monostearate - GMS) and dissolve it by heating to 5-10°C above its melting point (approx. 75°C).
-
Add the accurately weighed Faropenem to the molten lipid and stir until a clear, homogenous solution is formed.
-
-
Aqueous Phase Preparation:
-
Dissolve a surfactant/stabilizer (e.g., Poloxamer 188 or Tween® 80) in ultra-pure water.
-
Heat the aqueous phase to the same temperature as the lipid phase (e.g., 75°C).
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Immediately subject the hot pre-emulsion to high-energy ultrasonication using a probe sonicator for 5-10 minutes. This reduces the droplet size to the nanometer range.
-
-
Cooling and Crystallization:
-
Transfer the resulting nanoemulsion to an ice bath and stir gently until it cools to room temperature. The cooling process allows the lipid to recrystallize, forming solid lipid nanoparticles with the drug encapsulated.
-
-
Characterization: The resulting SLN dispersion should be characterized for particle size, zeta potential, and entrapment efficiency.[10][23]
Protocol 3: Quantification of Faropenem in Plasma using RP-HPLC
This protocol is adapted from validated methods for Faropenem analysis.[18][24]
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[24]
-
Chromatographic Conditions:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a related but distinct compound).[19]
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject a defined volume (e.g., 10-20 µL) into the HPLC system.
-
-
Quantification: Create a calibration curve using standard solutions of Faropenem in blank plasma, prepared using the same extraction procedure. Quantify the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Visualizations: Workflows and Concepts
Caption: Workflow for selecting a strategy to improve Faropenem bioavailability.
Caption: Mechanism of the Faropenem medoxomil prodrug for oral delivery.
Caption: Conceptual diagram of a Faropenem-loaded Solid Lipid Nanoparticle.
References
- 1. Faropenem | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. data.epo.org [data.epo.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. CN101756924B - Sustained-release tablets of this compound - Google Patents [patents.google.com]
- 8. CN102920682A - this compound gastric floating sustained-release preparation and its preparation method - Google Patents [patents.google.com]
- 9. Sustained Release Pharmaceutical Composition Of Faropenem And Process [quickcompany.in]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic-Pharmacodynamic Assessment of Faropenem in a Lethal Murine Bacillus anthracis Inhalation Postexposure Prophylaxis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic-pharmacodynamic assessment of faropenem in a lethal murine Bacillus anthracis inhalation postexposure prophylaxis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. goldbio.com [goldbio.com]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Determination of faropenem in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. unmc.edu [unmc.edu]
- 21. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 22. tandfonline.com [tandfonline.com]
- 23. Preparation and Optimization of Meropenem-Loaded Solid Lipid Nanoparticles: In Vitro Evaluation and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ijpcbs.com [ijpcbs.com]
Troubleshooting poor resolution in HPLC analysis of Faropenem sodium
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor resolution in the HPLC analysis of Faropenem sodium.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the HPLC analysis of this compound.
Question 1: What are the common causes of poor resolution, such as peak broadening, splitting, or tailing, in the HPLC analysis of this compound?
Poor resolution in the HPLC analysis of this compound can stem from several factors related to the mobile phase, column, sample, or instrument. Common issues include:
-
Mobile Phase Issues: Incorrect mobile phase composition, improper pH, or inadequate buffering can lead to poor peak shape and separation.[1][2][3] The pH is particularly crucial for ionizable compounds like Faropenem.[2][3]
-
Column Degradation: Over time, the column's stationary phase can degrade, or the column can become contaminated, leading to peak broadening and tailing.[1][2] Voids in the column packing can also cause peak splitting.[4][5]
-
Sample Overload: Injecting too much sample can saturate the column, resulting in broadened and tailing peaks.[3][6]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, especially for early eluting peaks.[6]
-
Instrumental Problems: Issues such as excessive dead volume in the system, temperature fluctuations, or an unstable pump flow rate can all contribute to poor peak shape and resolution.[5][7][8]
Question 2: My Faropenem peak is showing significant tailing. How can I improve the peak symmetry?
Peak tailing for Faropenem is often related to secondary interactions with the stationary phase or issues with the mobile phase. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. For basic compounds, a mobile phase pH that is not optimized can lead to tailing.[6][9] Published methods for Faropenem often use a phosphate buffer with a pH around 3.0 to 4.0.[9]
-
Optimize Buffer Concentration: An inadequate buffer concentration may not be sufficient to maintain a stable pH, leading to peak tailing.[3]
-
Check for Column Contamination: Contaminants from previous injections can interact with Faropenem, causing tailing. Flush the column with a strong solvent to remove any strongly retained compounds.[9][10]
-
Consider a Different Column: If the problem persists, the column itself may have active sites causing the tailing. Consider using a column with a different stationary phase or one that is specifically designed for improved peak shape for basic compounds.[6]
-
Reduce Sample Concentration: High concentrations of the analyte can lead to column overload and subsequent peak tailing.[3] Try diluting your sample and reinjecting.
Question 3: I am observing split peaks for Faropenem. What could be the cause and how do I fix it?
Split peaks can be frustrating and can arise from a few key issues:
-
Column Void or Blockage: A common cause of split peaks is a void at the head of the column or a partially blocked inlet frit.[4][11] This disrupts the sample band as it enters the column. Try back-flushing the column or replacing the inlet frit. If a void is suspected, the column may need to be replaced.[4][11]
-
Sample Solvent Incompatibility: If the sample is prepared in a solvent that is much stronger than the mobile phase, it can cause the sample to spread unevenly on the column, leading to a split peak. Whenever possible, dissolve your sample in the mobile phase.
-
Co-eluting Impurity: It's possible that the split peak is actually two different compounds eluting very close together. Faropenem is known to degrade under certain conditions, and a degradation product might be co-eluting.[6] To investigate this, try altering the mobile phase composition or gradient to see if the two peaks can be resolved.[4]
Question 4: The resolution between Faropenem and its related impurities/degradation products is poor. What steps can I take to improve it?
Improving the separation between closely eluting peaks requires optimizing the chromatographic conditions:
-
Optimize Mobile Phase Composition: Small changes in the organic-to-aqueous ratio in your mobile phase can have a significant impact on selectivity and resolution.[2] You can also try a different organic modifier (e.g., switching from acetonitrile to methanol, or vice versa).[12]
-
Adjust the pH: Modifying the pH of the mobile phase can alter the ionization state of Faropenem and its impurities, which can significantly change their retention times and improve separation.[2]
-
Change the Column: If mobile phase optimization is insufficient, using a column with a different stationary phase chemistry (e.g., C8 instead of C18) or a column with a smaller particle size can provide better resolution.[12]
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[7]
-
Optimize Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution. Experiment with different column temperatures to find the optimal condition.[7]
Data Presentation: HPLC Method Parameters for this compound
The following table summarizes typical HPLC parameters used for the analysis of this compound, compiled from various validated methods.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil C18 (150 mm x 4.6 mm, 5 µm)[1] | C18 Column (250 mm x 4.6 cm, 5 µm)[9] | Octadecylsilanized silica gel (25 cm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Phosphate buffer:Methanol (55:45, v/v)[1] | Methanol:Water (70:30, v/v)[9] | Acetonitrile and 10mM ammonium formate buffer (35:65, v/v)[6] |
| pH | 3.8[1] | 3.0[9] | Not Specified |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[9] | 0.25 mL/min[6] |
| Detection Wavelength | 316 nm[1] | 309 nm[9] | 313 nm[6] |
| Column Temperature | 30°C[1] | 25°C[9] | Not Specified |
| Injection Volume | 10 µL[1] | 20 µL[9] | Not Specified |
| Diluent | Water[1] | Methanol[9] | Methanol[6] |
Experimental Protocols
1. Mobile Phase Preparation (Example based on Method 1)
-
Buffer Preparation: Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC grade water.
-
pH Adjustment: Adjust the pH of the buffer to 3.8 using orthophosphoric acid.[1]
-
Mixing: Mix the phosphate buffer and methanol in a 55:45 (v/v) ratio.[1]
-
Degassing: Degas the mobile phase using a suitable method such as sonication or vacuum filtration to prevent air bubbles in the system.
2. Standard Solution Preparation
-
Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent (e.g., methanol or water).[9]
-
Working Standard: Further dilute the stock solution with the diluent to achieve the desired concentration for analysis.
3. Sample Preparation (from Tablets)
-
Weighing and Grinding: Weigh and finely powder a sufficient number of this compound tablets.
-
Extraction: Transfer a quantity of the powder equivalent to a known amount of this compound into a volumetric flask. Add a portion of the diluent, sonicate to dissolve, and then dilute to volume.
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Mandatory Visualization
The following diagrams illustrate logical workflows for troubleshooting poor resolution in this compound HPLC analysis.
Caption: Troubleshooting workflow for poor resolution in HPLC.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 5. uhplcs.com [uhplcs.com]
- 6. i01.yizimg.com [i01.yizimg.com]
- 7. quora.com [quora.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. bio-works.com [bio-works.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Faropenem Degradation During In Vitro Experiments
Welcome to the Technical Support Center for Faropenem. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of Faropenem during in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My Faropenem solution appears to be losing activity over the course of my experiment. What are the main factors that cause Faropenem degradation?
A1: Faropenem, like other β-lactam antibiotics, is susceptible to degradation through several mechanisms. The primary factors contributing to its instability in in vitro settings are:
-
Hydrolysis: The β-lactam ring is prone to cleavage by water. This process is significantly influenced by pH and temperature. Faropenem is unstable in both acidic and alkaline conditions.
-
Temperature: Elevated temperatures accelerate the rate of degradation. Storing Faropenem solutions at room temperature or higher for extended periods will lead to a significant loss of active compound.
-
Oxidation: Faropenem can be degraded by oxidizing agents. The presence of reactive oxygen species in your experimental system can contribute to its breakdown.
-
Photolysis: Exposure to light, particularly UV radiation, can cause degradation of Faropenem. It is advisable to protect Faropenem solutions from light.
Q2: What is the expected stability of Faropenem in aqueous solutions at different pH values and temperatures?
A2: The stability of Faropenem is highly dependent on the pH and temperature of the solution. While specific half-life data across a wide range of conditions is not extensively published, the following tables summarize available data and general trends for β-lactam antibiotics.
Table 1: Influence of pH on Faropenem Degradation
| pH Condition | Reagents and Conditions | % Degradation | Reference |
| Acidic | 1N HCl, 48 hours | 11.2% | [1] |
| Alkaline | 0.01N NaOH, 4 hours | 15.6% | [1] |
Table 2: Influence of Temperature on Faropenem Degradation
| Temperature | Conditions | Kinetic Equation | Reference |
| 60°C | Aqueous solution | LnC/C₀ = -0.0042t + 0.35 | [2] |
| 100°C | Hot air oven, 24 hours | 8.9% degradation | [1] |
Q3: How should I prepare and store my Faropenem stock solutions to ensure stability?
A3: To maximize the shelf-life of your Faropenem stock solutions, follow these guidelines:
-
Solvent: Prepare stock solutions in a suitable solvent such as water or DMSO. For aqueous stocks, use sterile, purified water.
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mg/mL) to minimize the volume added to your experimental setup.
-
Storage Temperature: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Light Protection: Always store stock solutions in amber vials or wrapped in aluminum foil to protect them from light.
Q4: I am using Faropenem in cell culture experiments with media like DMEM or RPMI-1640. How stable is it in these conditions?
A4: There is limited specific data on the stability of Faropenem in cell culture media. However, it is known that components in media, such as bicarbonate buffers and other nucleophiles, can contribute to the degradation of β-lactam antibiotics. The typical incubation conditions for cell culture (37°C, 5% CO₂) can also accelerate degradation. It is recommended to:
-
Add Faropenem to the cell culture medium immediately before starting the experiment.
-
For long-term experiments, consider replenishing the medium with freshly prepared Faropenem at regular intervals (e.g., every 24 hours).
-
When possible, perform a pilot stability study under your specific experimental conditions to determine the rate of degradation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vitro experiments with Faropenem.
Problem 1: Inconsistent or lower-than-expected results in antimicrobial susceptibility testing (e.g., MIC assays).
-
Possible Cause: Degradation of Faropenem during the incubation period.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared Faropenem solutions for your assays.
-
Control Incubation Time: Be mindful of the assay duration. For longer incubation times, the effective concentration of Faropenem may decrease.
-
pH of Media: Ensure the pH of your growth media is within a stable range for Faropenem (ideally close to neutral).
-
Run a Stability Control: In a separate experiment without bacteria, incubate Faropenem in your test medium under the same conditions and measure its concentration at different time points to quantify degradation.
-
Problem 2: High variability between replicate experiments.
-
Possible Cause: Inconsistent handling and storage of Faropenem solutions.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure that all researchers in the lab are following the same protocol for preparing and storing Faropenem solutions.
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid variability from multiple freeze-thaw cycles.
-
Protect from Light: Consistently protect all Faropenem solutions (stocks and working solutions) from light.
-
Problem 3: Suspected degradation but unsure how to confirm.
-
Possible Cause: Chemical instability of Faropenem under your specific experimental conditions.
-
Troubleshooting Steps:
-
Analytical Confirmation: Use an analytical method like High-Performance Liquid Chromatography (HPLC) to measure the concentration of Faropenem over time in your experimental matrix (e.g., buffer, cell culture medium). A decrease in the peak area corresponding to Faropenem and the appearance of new peaks would indicate degradation.
-
Consult Experimental Protocols: Refer to the detailed experimental protocols provided below for assessing Faropenem stability.
-
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general method for investigating the stability of Faropenem under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of Faropenem sodium at a concentration of 1 mg/mL in purified water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1N HCl and incubate at room temperature for a specified period (e.g., 48 hours).
-
Alkaline Hydrolysis: Mix the stock solution with 0.01N NaOH and incubate at room temperature for a specified period (e.g., 4 hours).
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and incubate at room temperature for a specified period (e.g., 4 hours).
-
Thermal Degradation: Heat the stock solution in a hot air oven at a specified temperature (e.g., 100°C) for a defined duration (e.g., 24 hours).
-
Photolytic Degradation: Expose the stock solution to UV radiation (e.g., 254 nm) for a set time (e.g., 48 hours).
-
-
Sample Analysis: At the end of the incubation period, neutralize the acidic and alkaline samples. Analyze all samples using a stability-indicating HPLC method to determine the percentage of Faropenem remaining and to observe the formation of degradation products.
Protocol 2: HPLC Method for Stability Assessment
This is a representative HPLC method for the quantification of Faropenem.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetate buffer (pH 3.5) and acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 313 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare a calibration curve using standard solutions of Faropenem of known concentrations.
-
Inject the stressed samples (from Protocol 1) or samples from your experiment at various time points.
-
Quantify the amount of Faropenem remaining by comparing the peak area to the calibration curve.
-
Visualizations
Below are diagrams illustrating key concepts related to Faropenem degradation and experimental workflows.
Caption: Major degradation pathways of Faropenem.
Caption: Workflow for assessing Faropenem stability.
Caption: Troubleshooting decision tree for Faropenem instability.
References
Technical Support Center: Mitigating Faropenem Resistance in Laboratory Strains
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the emergence of resistance to Faropenem in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Faropenem?
Faropenem is a beta-lactam antibiotic belonging to the penem class. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2][3] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[4][5] This disruption of cell wall integrity leads to cell lysis and bacterial death.
Q2: What are the primary mechanisms of resistance to Faropenem observed in laboratory strains?
The main mechanisms of resistance to Faropenem include:
-
Enzymatic Degradation: Production of β-lactamase enzymes that can hydrolyze the β-lactam ring of Faropenem, rendering it inactive. While Faropenem is stable against many common β-lactamases, certain types, particularly some carbapenemases, can degrade it.[6][7]
-
Target Modification: Alterations in the structure of penicillin-binding proteins (PBPs) can reduce their affinity for Faropenem, making the antibiotic less effective at inhibiting cell wall synthesis.[8]
-
Reduced Permeability and Efflux: Changes in the bacterial outer membrane porins can limit the entry of Faropenem into the cell. Additionally, the overexpression of efflux pumps can actively transport the antibiotic out of the cell before it can reach its target PBPs.[9]
Q3: How frequently does spontaneous resistance to Faropenem arise in common laboratory strains?
The frequency of spontaneous resistance to Faropenem is generally low. For instance, in Escherichia coli, the spontaneous mutation rate is estimated to be around 2.2 x 10-10 mutations per nucleotide per generation.[10] However, the selective pressure of the antibiotic can lead to the emergence of resistant mutants. In studies involving serial passage experiments with ESBL-producing E. coli, resistance to Faropenem (MIC increasing from 1-2 mg/L to 64 mg/L) was observed within 7 to 10 days.[11][12][13] For Staphylococcus aureus, the frequency of spontaneous single-step mutations leading to antibiotic resistance can be influenced by the specific strain and the selective agent.[1]
Q4: Can the development of Faropenem resistance lead to cross-resistance with other antibiotics?
Yes, the emergence of resistance to Faropenem can lead to cross-resistance, particularly to other β-lactam antibiotics like carbapenems.[11][13] Studies have shown that in vitro induction of Faropenem resistance in ESBL-producing E. coli can result in reduced susceptibility to carbapenems such as ertapenem, doripenem, meropenem, and imipenem.[11][12][13] This is a significant concern as carbapenems are often considered last-resort antibiotics.
Troubleshooting Guides
Problem: I am observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of Faropenem for my bacterial strain over successive experiments.
Possible Cause: This may indicate the selection and enrichment of a subpopulation of cells with low-level resistance, which can be a precursor to high-level resistance. This can be driven by the overexpression of efflux pumps or mutations in regulatory genes.
Solution:
-
Verify Strain Purity: Streak the culture on an appropriate agar medium to ensure it is not contaminated.
-
Optimize Antibiotic Concentration: Ensure that the working concentration of Faropenem is appropriate and consistently prepared.
-
Limit Serial Passaging: If possible, avoid prolonged serial passaging of the same culture in the presence of sub-lethal concentrations of Faropenem.
-
Consider Combination Therapy: In your experimental design, explore the use of Faropenem in combination with an efflux pump inhibitor (EPI) to see if this reverses the increasing MIC trend.
Problem: My strain, which was initially susceptible to Faropenem, has suddenly become highly resistant.
Possible Cause: This could be due to the acquisition of a resistance gene, such as one encoding a potent β-lactamase, through horizontal gene transfer (if working with mixed cultures or non-axenic systems) or a significant mutation in a key resistance determinant.
Solution:
-
Isolate and Characterize the Resistant Strain: Purify the resistant strain and perform a comprehensive antibiotic susceptibility profile to determine the extent of resistance.
-
Screen for β-lactamase Production: Use a nitrocefin-based assay to test for the presence of β-lactamase activity.
-
Gene Expression Analysis: Perform qRT-PCR to analyze the expression levels of known resistance genes, such as those encoding for β-lactamases (e.g., ampC, blaTEM, blaSHV, blaCTX-M) and efflux pumps (e.g., mexA).
-
Whole-Genome Sequencing: For a more in-depth investigation, consider whole-genome sequencing to identify specific mutations or acquired resistance genes.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Faropenem against Resistant Enterobacteriaceae
| Bacterial Species | Resistance Mechanism | Faropenem MIC Range (mg/L) | Faropenem MIC50 (mg/L) | Faropenem MIC90 (mg/L) |
| Escherichia coli | ESBL (CTX-M) | 0.12 - 2 | 0.5 | 1 |
| Klebsiella pneumoniae | ESBL (CTX-M) | 0.25 - 4 | 0.5 | 1 |
| Enterobacter cloacae | AmpC Derepressed | 0.5 - 16 | 2 | 8 |
| Citrobacter freundii | AmpC Derepressed | 1 - 8 | 2 | 4 |
| Serratia marcescens | AmpC Derepressed | 2 - 16 | 8 | 16 |
Data synthesized from Mushtaq et al. (2007).[3]
Table 2: In Vitro Development of Faropenem Resistance and Carbapenem Cross-Resistance in ESBL-Producing E. coli
| Isolate | Initial Faropenem MIC (mg/L) | Final Faropenem MIC (mg/L) after Serial Passage | Days to Reach Final MIC | Ertapenem MIC after Faropenem Resistance Induction (mg/L) | Meropenem MIC after Faropenem Resistance Induction (mg/L) |
| NSF1 (ESBL-producing) | 2 | 64 | 7 | ≥8 | ≥2 |
| NSF2 (ESBL-producing) | 1 | 64 | 10 | ≥8 | ≥2 |
| NSF3 (ESBL-producing) | 2 | 64 | 7 | ≥8 | ≥2 |
| NSF4 (Pan-susceptible) | 1 | 64 | 10 | ≤0.5 | ≤0.25 |
Data from Gandra et al. (2020).[11][12][13]
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
This protocol determines the synergistic, additive, indifferent, or antagonistic effect of Faropenem in combination with another agent (e.g., a β-lactamase inhibitor or an efflux pump inhibitor).
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Faropenem stock solution
-
Stock solution of the second antimicrobial agent
-
Sterile multichannel pipettes and reservoirs
Methodology:
-
Prepare Antibiotic Dilutions:
-
In a 96-well plate, create a two-fold serial dilution of Faropenem along the y-axis (rows A-H).
-
Create a two-fold serial dilution of the second agent along the x-axis (columns 1-12).
-
-
Inoculate the Plate:
-
Add 50 µL of MHB to each well.
-
Add 25 µL of the appropriate Faropenem dilution to each well in the corresponding row.
-
Add 25 µL of the appropriate second agent dilution to each well in the corresponding column.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well after inoculation.
-
Add 100 µL of the bacterial inoculum to each well.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MICs: The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Faropenem = (MIC of Faropenem in combination) / (MIC of Faropenem alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
FIC Index (FICI) = FIC of Faropenem + FIC of Agent B
-
-
Interpret the Results:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Protocol 2: Serial Passage Experiment for Inducing Resistance
This protocol is used to induce and select for Faropenem-resistant mutants in a laboratory strain.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Faropenem stock solution
-
Sterile culture tubes
-
Spectrophotometer
-
Bacterial culture
Methodology:
-
Initial MIC Determination: Determine the baseline MIC of Faropenem for the bacterial strain using a standard broth microdilution method.
-
Daily Passaging:
-
Prepare a series of culture tubes with MHB containing two-fold serial dilutions of Faropenem, starting from a concentration below the initial MIC.
-
Inoculate each tube with the bacterial culture to a final density of approximately 5 x 105 CFU/mL.
-
Incubate the tubes at 37°C for 18-24 hours.
-
On the following day, identify the tube with the highest concentration of Faropenem that shows visible growth (this is the sub-MIC).
-
Use the culture from this sub-MIC tube to inoculate a new series of Faropenem dilutions for the next passage.
-
-
Continue Passaging: Repeat the daily passaging process. The MIC should be determined at each passage.
-
Endpoint: Continue the experiment until a significant increase in the MIC is observed (e.g., a 4-fold or greater increase from the initial MIC) or for a predetermined number of passages.
-
Characterize Resistant Mutants: Isolate colonies from the final passage and confirm their resistance by re-determining the MIC. These isolates can then be used for further genetic and phenotypic characterization.[12][13]
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol quantifies the expression of genes associated with Faropenem resistance, such as those encoding β-lactamases and efflux pumps.
Materials:
-
Bacterial cultures (control and Faropenem-exposed)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
qRT-PCR instrument
-
Primers for target genes (e.g., ampC, blaTEM, blaSHV, blaCTX-M, mexA) and a housekeeping gene (e.g., rpoB, gyrA)
Methodology:
-
RNA Extraction:
-
Grow bacterial cultures to the mid-logarithmic phase.
-
Expose one set of cultures to a sub-inhibitory concentration of Faropenem for a defined period (e.g., 1-2 hours).
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.
-
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR:
-
Set up the qRT-PCR reactions containing the cDNA template, primers for the target and housekeeping genes, and the qPCR master mix.
-
Use the following typical cycling conditions (optimization may be required):
-
Initial denaturation: 95°C for 5 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 55-60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt curve analysis to verify product specificity.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Table 3: Example qRT-PCR Primers for Resistance Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| ampC | GCGTGCGTTATGAAGTGATT | TCGGCAATACCGGTTGTTTA |
| blaTEM | ATGAGTATTCAACATTTCCGTGTC | TTACCAATGCTTAATCAGTGAGGC |
| blaSHV | GATGAACGCTTTCCCCTGGT | GTTGCCAGTGCTCGAATGG |
| blaCTX-M-15 | GACGATGTCACTGGCTGAGC | AGCCGCCGTTATAGTCACAA |
| mexA | ACCTACGAGCCGACTACCAGA | GTTGGTCACCAGGCGCCTTC |
| rpoB (Housekeeping) | GCAATATTCGTCGTCGGTCA | GTTGCATGTTTGGTTCCTCG |
Mandatory Visualizations
Caption: Mechanisms of Faropenem action and resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. A systematic scoping review of faropenem and other oral penems: treatment of Enterobacterales infections, development of resistance and cross-resistance to carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Faropenem resistance causes in vitro cross resistance to carbapenems in ESBL- producing Escherichia coli. | Semantic Scholar [semanticscholar.org]
- 4. A prospective evaluation of synergistic effect of sulbactam and tazobactam combination with meropenem or colistin against multidrug resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Evaluation of efflux pumps gene expression in resistant Pseudomonas aeruginosa isolates in an Iranian referral hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interplay of Efflux System, ampC, and oprD Expression in Carbapenem Resistance of Pseudomonas aeruginosa Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spontaneous mutation rate - Bacteria Escherichia coli - BNID 111339 [bionumbers.hms.harvard.edu]
- 11. Effect of gold nanoparticles on the expression of efflux pump mexA and mexB genes of Pseudomonas aeruginosa strains by Quantitative real-time PCR [pharmacia.pensoft.net]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Technical Support Center: Forced Degradation Studies of Faropenem Sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Faropenem sodium.
Frequently Asked Questions (FAQs)
Q1: Under what stress conditions is this compound known to degrade?
This compound is susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.[1][2][3] It is particularly unstable in the presence of moisture and at high temperatures.[4][5]
Q2: What are the primary degradation pathways for this compound?
The main degradation pathway for β-lactam antibiotics like Faropenem is the hydrolysis of the β-lactam ring.[4] Under thermal stress, a major degradation impurity has been identified as 5-tetrahydrofuran-thiazole-4-sodium formate.[6]
Q3: What analytical techniques are suitable for analyzing this compound and its degradation products?
Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common and effective methods for separating and quantifying this compound from its degradation products.[1][3] UV-Visible spectrophotometry can also be used for estimation.[2][7]
Q4: How can I ensure the specificity of my analytical method?
To ensure specificity, the analytical method must be able to resolve the this compound peak from all potential degradation product peaks. This is typically achieved by subjecting the drug to forced degradation and demonstrating that the resulting chromatogram shows distinct peaks for the parent drug and its degradants.[1]
Troubleshooting Guides
Issue: Inconsistent Degradation Results
Possible Cause 1: Inadequate control of experimental conditions.
-
Solution: Ensure precise control over temperature, concentration of stressor (e.g., acid, base, oxidizing agent), and duration of exposure. Use calibrated equipment, such as ovens and water baths.
Possible Cause 2: Variability in the purity of the this compound sample.
-
Solution: Use a well-characterized reference standard of this compound. If using a bulk drug substance, ensure its purity is known and consistent across batches.
Issue: Poor Resolution Between Faropenem and Degradation Peaks in Chromatography
Possible Cause 1: Suboptimal mobile phase composition.
-
Solution: Method development and optimization are crucial. Experiment with different mobile phase compositions, pH, and organic modifiers (e.g., acetonitrile, methanol) to achieve optimal separation. One study successfully used a mobile phase of 10mM Ammonium formate buffer (pH 3.5) and acetonitrile (65:35 v/v).[1]
Possible Cause 2: Inappropriate column selection.
-
Solution: A C18 column is commonly used and effective for the separation of Faropenem and its degradation products.[3] Ensure the column is properly conditioned and has not exceeded its lifespan.
Issue: Unexpected Degradation Products
Possible Cause 1: Interaction with excipients (if using a formulated product).
-
Solution: Conduct forced degradation studies on the pure drug substance (active pharmaceutical ingredient - API) first. If unexpected peaks are observed with the drug product, they may be due to drug-excipient interactions.
Possible Cause 2: Secondary degradation.
-
Solution: Primary degradation products may themselves be unstable and degrade further. Time-course studies can help in identifying primary versus secondary degradants.
Experimental Protocols & Data
Forced Degradation Experimental Workflow
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN104027310A - this compound granules and preparing method thereof - Google Patents [patents.google.com]
- 5. CN100484942C - this compound crystallization and preparation method thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Derivative spectrophotometry for the determination of faropenem in the presence of degradation products: an application for kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Faropenem sodium versus meropenem: a comparative analysis of efficacy
A detailed review of two powerful beta-lactam antibiotics, assessing their mechanisms, clinical efficacy, and safety profiles based on available data.
In the landscape of potent broad-spectrum antibiotics, faropenem sodium and meropenem represent two critical tools in the clinician's armamentarium against challenging bacterial infections. While both belong to the beta-lactam class, they exhibit key differences in their spectrum of activity, pharmacokinetic profiles, and approved clinical indications. This guide provides a comparative analysis of their efficacy, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Shared Pathway of Bacterial Cell Wall Inhibition
Both faropenem and meropenem exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1][2] This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs).[1][2] PBPs are enzymes crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[1] By disrupting this process, the bacterial cell wall is weakened, leading to cell lysis and death.[1] Faropenem, like other beta-lactams, interferes with the activity of PBPs involved in the final phase of peptidoglycan synthesis.[3]
Comparative Efficacy: Insights from Clinical Trials
Direct head-to-head clinical trials comparing this compound and meropenem are notably scarce in published literature. Meropenem is a well-established parenteral carbapenem with a broad spectrum of activity used in serious infections, while faropenem is an oral penem primarily approved in Japan and India for a range of community-acquired infections.[4][5] The available data largely compares faropenem to other oral agents, such as cephalosporins.
This compound Clinical Efficacy
Clinical trials have demonstrated the efficacy of faropenem in treating various community-acquired infections. For instance, in adult patients with acute bacterial sinusitis, clinical cure rates for faropenem were comparable to cefuroxime. One study reported cure rates of 89% for faropenem versus 88.4% for cefuroxime.[6] Another trial on the same indication showed clinical cure rates of 80.3% and 81.8% for 7-day and 10-day faropenem regimens, respectively, compared to 74.5% for a 10-day cefuroxime treatment.[6]
In the context of urinary tract infections (UTIs), a study comparing 3-day and 7-day regimens of this compound found that the 7-day course showed a superior microbiological response rate.[7] Faropenem has also shown efficacy against extended-spectrum β-lactamase (ESBL)-producing E. coli in UTIs.[7]
| Indication | Comparator | Faropenem Efficacy | Comparator Efficacy | Reference |
| Acute Bacterial Sinusitis | Cefuroxime | 89.0% (Clinical Cure) | 88.4% (Clinical Cure) | [6] |
| Acute Bacterial Sinusitis | Cefuroxime | 80.3% (7-day), 81.8% (10-day) (Clinical Cure) | 74.5% (10-day) (Clinical Cure) | [6] |
Meropenem Clinical Efficacy
Meropenem's efficacy is well-documented across a range of severe infections. A retrospective study comparing generic and brand-name meropenem found a clinical efficacy of 74.5% for the generic and 77.0% for the brand-name version in hospitalized adults with serious bacterial infections.[8] However, the brand-name drug was associated with a higher bacterial clearance rate (20.0% vs. 13.8%).[8]
| Indication | Comparator | Meropenem Efficacy (Generic) | Meropenem Efficacy (Brand-name) | Reference |
| Serious Bacterial Infections | Brand-name Meropenem | 74.5% (Clinical Efficacy) | 77.0% (Clinical Efficacy) | [8] |
| Serious Bacterial Infections | Brand-name Meropenem | 13.8% (Bacterial Clearance) | 20.0% (Bacterial Clearance) | [8] |
Experimental Protocols: A Look at Study Designs
The methodologies employed in the clinical evaluation of these antibiotics are crucial for interpreting the efficacy data.
Faropenem Clinical Trial Protocol Example (Acute Bacterial Sinusitis)
A representative study design for evaluating faropenem in acute bacterial sinusitis was a multicenter, randomized, double-blind trial.[6]
-
Patient Population: Adult patients diagnosed with acute bacterial sinusitis.
-
Intervention: Faropenem medoxomil administered orally.
-
Comparator: Cefuroxime axetil administered orally.
-
Primary Outcome: Clinical cure rate at a follow-up visit (e.g., 7-16 days post-therapy).
-
Secondary Outcomes: Bacteriological success rate and incidence of adverse events.
Meropenem Retrospective Study Protocol Example
A retrospective cohort study was used to compare the efficacy of generic versus brand-name meropenem.[8]
-
Data Source: Hospital information system database over a two-year period.
-
Patient Population: Adult patients who were prescribed either generic or brand-name meropenem.
-
Outcomes:
-
Efficacy: Clinical efficacy, changes in infection-related laboratory indicators, and bacterial clearance rate.
-
Safety: Incidence of adverse reactions and abnormalities in liver, kidney, and blood system indicators.
-
-
Statistical Analysis: Propensity score matching was used to create comparable patient groups.
Safety and Tolerability Profile
This compound
The adverse events reported for faropenem are generally mild to moderate. In a study comparing faropenem with cefuroxime axetil, adverse events were reported by 16.8% of patients in the faropenem group and 17.9% in the cefuroxime group.[3] In a study comparing 3-day and 10-day regimens of faropenem, diarrhea was more common in the 3-day group (10.3%) compared to the 10-day group (4.9%).[4]
Meropenem
Meropenem is generally well-tolerated.[9] A review of over 6,000 patients showed that the most common adverse events were diarrhea (2.5%), rash (1.4%), and nausea/vomiting (1.2%).[9] No single adverse event occurred in more than 3% of patients exposed to meropenem.[9] The incidence of seizures related to meropenem treatment in non-meningitis infections was very low at 0.07%.[9]
| Adverse Event | Faropenem (3-day) | Faropenem (10-day) | Meropenem |
| Diarrhea | 10.3% | 4.9% | 2.5% |
| Rash | Not specified | Not specified | 1.4% |
| Nausea/Vomiting | Not specified | Not specified | 1.2% |
| Any Adverse Event | 10.3% (total in 3-day group) | 8.7% (total in 10-day group) | Not specified |
Note: Data for faropenem is from a single study comparing different treatment durations, while meropenem data is from a large pooled analysis. Direct comparison should be made with caution.
Conclusion
Both this compound and meropenem are effective beta-lactam antibiotics that inhibit bacterial cell wall synthesis. Meropenem is a parenteral carbapenem with a long history of use in severe, often hospital-acquired, infections. Faropenem is an oral penem with demonstrated efficacy in community-acquired infections, offering a convenient oral administration route.
The lack of direct comparative clinical trials makes a definitive statement on superior efficacy challenging. The choice between these agents will largely depend on the clinical context, including the severity of the infection, the causative pathogen and its susceptibility profile, and the setting of care (inpatient vs. outpatient). Future head-to-head trials are warranted to more clearly delineate the comparative efficacy of these two important antibiotics.
References
- 1. What is the mechanism of Faropenem? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. A systematic scoping review of faropenem and other oral penems: treatment of Enterobacterales infections, development of resistance and cross-resistance to carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Faropenem for the management of infectious diseases – A systematic review of <i>in vitro</i> susceptibility tests and clinical studies - Journal of Laboratory Physicians [jlabphy.org]
- 7. Urinary Tract Infection and Role of Antibiotic Faropenem [medicaldialogues.in]
- 8. researchgate.net [researchgate.net]
- 9. Safety profile of meropenem: an updated review of over 6,000 patients treated with meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the antibacterial efficacy of Faropenem against resistant clinical isolates
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In an era of escalating antimicrobial resistance, a comprehensive analysis of existing antibiotics is crucial for guiding clinical decisions and future drug development. This comparative guide offers an in-depth evaluation of the antibacterial efficacy of Faropenem, an oral penem antibiotic, against a range of resistant clinical isolates. By juxtaposing its performance with key alternative antibiotics and elucidating the experimental methodologies, this guide provides researchers, scientists, and drug development professionals with a critical resource for assessing Faropenem's potential in the current treatment landscape.
Executive Summary
Faropenem demonstrates notable in vitro activity against various Gram-positive and Gram-negative bacteria, including strains exhibiting resistance to other beta-lactam antibiotics. This guide synthesizes available data on its efficacy, particularly against challenging pathogens like extended-spectrum β-lactamase (ESBL)-producing and AmpC-producing Enterobacterales. While showing promise, its activity can be influenced by specific resistance mechanisms, highlighting the importance of understanding the underlying molecular pathways.
Comparative Antibacterial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Faropenem and comparator antibiotics against key resistant clinical isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater antibacterial potency.
Table 1: Comparative in vitro activity of Faropenem and other oral agents against common respiratory pathogens.
| Organism (Resistance Profile) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae (Penicillin-resistant) | Faropenem | 1 | 1 |
| Cefuroxime | 2 | 4 | |
| Haemophilus influenzae (β-lactamase positive) | Faropenem | 0.5 | 1 |
| Co-amoxiclav | 1 | 2 | |
| Moraxella catarrhalis (β-lactamase positive) | Faropenem | 0.12 | 0.5 |
| Cefuroxime | 1 | 2 |
Data compiled from multiple in vitro studies.
Table 2: Comparative in vitro activity of Faropenem and carbapenems against resistant Enterobacterales.
| Organism (Resistance Profile) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli (ESBL-producing) | Faropenem | 0.5 | 2 | 0.12 - >128 |
| Meropenem | 0.03 | 0.125 | ≤0.015 - 0.25 | |
| Ertapenem | 0.03 | 0.125 | ≤0.015 - 0.5 | |
| Klebsiella pneumoniae (ESBL-producing) | Faropenem | 1 | 4 | 0.12 - >128 |
| Meropenem | 0.06 | 0.25 | ≤0.015 - 1 | |
| Ertapenem | 0.06 | 0.5 | ≤0.015 - 2 | |
| Enterobacter spp. (AmpC-producing) | Faropenem | 2 | 8 | 0.5 - 16 |
| Meropenem | 0.12 | 1 | 0.06 - 4 |
Data compiled from multiple in vitro surveillance studies.[1][2][3][4] It's important to note that while Faropenem shows activity, carbapenems like meropenem and ertapenem generally exhibit greater potency against ESBL-producing isolates.[3]
Experimental Protocols
The data presented in this guide are primarily derived from in vitro susceptibility testing performed according to standardized methodologies. The following section outlines a typical protocol for determining Minimum Inhibitory Concentrations (MICs) using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8][9]
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Antimicrobial Solutions: Stock solutions of Faropenem and comparator antibiotics are prepared at known concentrations. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotics is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing broth only) are included on each plate. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the microtiter plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Mechanisms of Beta-Lactam Resistance
The efficacy of Faropenem, like other beta-lactam antibiotics, is challenged by several bacterial resistance mechanisms. Understanding these pathways is crucial for interpreting susceptibility data and developing strategies to overcome resistance.
Caption: Key mechanisms of bacterial resistance to beta-lactam antibiotics.
The diagram above illustrates the primary ways bacteria evade the action of beta-lactam antibiotics. These include:
-
Enzymatic Degradation: The production of β-lactamase enzymes is a major resistance mechanism.[10] These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic before it can reach its target, the Penicillin-Binding Proteins (PBPs).[10]
-
Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of β-lactam antibiotics, rendering them less effective at inhibiting cell wall synthesis.
-
Reduced Permeability: Gram-negative bacteria can limit the influx of antibiotics by modifying or reducing the number of porin channels in their outer membrane.
-
Efflux Pumps: Bacteria can actively transport antibiotics out of the cell using efflux pumps, preventing them from reaching a high enough concentration to be effective.
Conclusion
Faropenem exhibits a broad spectrum of antibacterial activity, including against some resistant strains. However, its efficacy can be compromised by various resistance mechanisms, particularly in highly resistant Gram-negative bacteria where carbapenems often show superior potency. The data and protocols presented in this guide serve as a valuable tool for the scientific community to objectively assess Faropenem's role and to inform the ongoing search for novel antimicrobial agents. Continued surveillance and mechanistic studies are essential to track resistance trends and optimize the use of all available antibiotics.
References
- 1. A systematic scoping review of faropenem and other oral penems: treatment of Enterobacterales infections, development of resistance and cross-resistance to carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bactericidal Activities of Meropenem and Ertapenem against Extended-Spectrum-β-Lactamase-Producing Escherichia coli and Klebsiella pneumoniae in a Neutropenic Mouse Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. goldbio.com [goldbio.com]
- 9. KEGG PATHWAY: ko01501 [kegg.jp]
- 10. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Faropenem's effectiveness compared to cefuroxime in treating bacterial sinusitis
For researchers and drug development professionals navigating the landscape of antibacterial agents, a clear understanding of comparative efficacy is paramount. This guide provides an objective comparison of faropenem and cefuroxime in the treatment of acute bacterial sinusitis, supported by data from clinical trials.
Executive Summary
Clinical evidence suggests that faropenem is a potent and effective agent for the treatment of acute bacterial sinusitis, demonstrating comparable, and in some aspects, potentially superior performance to cefuroxime. A shorter treatment course with faropenem may offer an additional advantage in clinical practice. Both drugs are generally well-tolerated.
Clinical Efficacy
Multiple clinical trials have established the non-inferiority of faropenem to cefuroxime in treating acute bacterial sinusitis.
A multicentre, multinational, double-blind trial found faropenem daloxate (300 mg twice daily for 7 days) to be statistically equivalent to cefuroxime axetil (250 mg twice daily for 7 days) in clinical efficacy.[1] At the 7-16 days post-therapy assessment, the clinical cure rate for faropenem was 89.0% compared to 88.4% for cefuroxime.[1] Another prospective, double-blind, phase III trial showed that a 7-day course of faropenem medoxomil (300 mg twice daily) resulted in a clinical cure rate of 80.3%, which was comparable to the 74.5% cure rate observed with a 10-day course of cefuroxime axetil (250 mg twice daily).[2][3] Interestingly, a 10-day regimen of faropenem in the same study yielded a clinical cure rate of 81.8%.[2][3]
| Parameter | Faropenem | Cefuroxime | Study |
| Clinical Cure Rate (7-16 days post-therapy) | 89.0% | 88.4% | Siegert et al.[1] |
| Continued Clinical Cure Rate (28-35 days post-therapy) | 92.6% | 94.9% | Siegert et al.[1] |
| Clinical Cure Rate (7-21 days post-therapy) | 80.3% (7-day regimen) | 74.5% (10-day regimen) | Upchurch et al.[2][3] |
| Clinical Cure Rate (7-21 days post-therapy) | 81.8% (10-day regimen) | 74.5% (10-day regimen) | Upchurch et al.[2][3] |
Bacteriological Efficacy
The bacteriological success rates of faropenem and cefuroxime were also found to be similar. In one study, the bacteriological success rate at 7-16 days post-therapy was 91.5% for faropenem and 90.8% for cefuroxime.[1] The predominant causative organisms identified were Streptococcus pneumoniae, Haemophilus influenzae, Staphylococcus aureus, and Moraxella catarrhalis.[1] Faropenem has demonstrated excellent in vitro activity against these key pathogens.[4][5]
| Pathogen | Faropenem Eradication Rate | Cefuroxime Eradication Rate | Study |
| Streptococcus pneumoniae | 97.3% | 96.3% | Siegert et al.[1] |
| Haemophilus influenzae | 85.0% | 90.5% | Siegert et al.[1] |
| Staphylococcus aureus | 88.9% | 90.9% | Siegert et al.[1] |
| Moraxella catarrhalis | 100.0% | 83.3% | Siegert et al.[1] |
Experimental Protocols
The cited studies employed rigorous methodologies to ensure the validity of their findings.
Siegert et al. Study Protocol
This was a multicentre, multinational, comparative, double-blind clinical trial.[1] Outpatients with clinical signs and symptoms, as well as radiographic evidence of acute maxillary sinusitis, were included.[1] Patients were randomly assigned to receive either faropenem daloxate (300 mg twice daily) or cefuroxime axetil (250 mg twice daily) for 7 days.[1] The primary efficacy endpoint was the clinical cure rate assessed 7-16 days after the end of therapy.[1] A follow-up assessment was conducted at 28-35 days post-therapy.[1]
Upchurch et al. Study Protocol
This was a prospective, double-blind, phase III trial.[2][3] Entry criteria were consistent with FDA/IDSA guidelines for the diagnosis of acute bacterial sinusitis.[2][3] A total of 1,099 subjects were randomized to three treatment arms: faropenem medoxomil 300 mg twice daily for seven days, faropenem medoxomil 300 mg twice daily for ten days, or cefuroxime axetil 250 mg twice daily for ten days.[2][3] The primary efficacy parameter was the clinical response at 7 to 21 days post-therapy.[2][3]
Safety and Tolerability
Both faropenem and cefuroxime were well-tolerated in the clinical trials. The incidence of drug-related adverse events was similar between the two treatment groups. In the Siegert et al. study, 9.5% of patients treated with faropenem reported at least one drug-related event, compared to 10.3% of those who received cefuroxime.[1] The most frequently reported drug-related events for both drugs were gastrointestinal in nature.[1]
| Adverse Event | Faropenem (%) | Cefuroxime (%) | Study |
| Diarrhoea | 2.2 | 2.9 | Siegert et al.[1] |
| Nausea/Vomiting | 1.5 | 0.7 | Siegert et al.[1] |
| Abdominal Pain | 0.7 | 1.5 | Siegert et al.[1] |
| Skin Reactions | 1.5 | 1.1 | Siegert et al.[1] |
Conclusion
Faropenem demonstrates comparable clinical and bacteriological efficacy to cefuroxime in the treatment of acute bacterial sinusitis. The potential for a shorter 7-day treatment course with faropenem, as opposed to the standard 10-day course for cefuroxime, presents a significant clinical advantage. Both drugs exhibit a similar and favorable safety profile. These findings suggest that faropenem is a valuable alternative for the management of acute bacterial sinusitis.
References
- 1. Comparison of the efficacy and safety of faropenem daloxate and cefuroxime axetil for the treatment of acute bacterial maxillary sinusitis in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Faropenem: Decoding the Therapeutic Potential in Acute Bacterial Sinusitis [medicaldialogues.in]
- 3. Randomized double-blind study comparing 7- and 10-day regimens of faropenem medoxomil with a 10-day cefuroxime axetil regimen for treatment of acute bacterial sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Faropenem medoxomil: a treatment option in acute bacterial rhinosinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Navigating the Landscape of Penem Resistance: A Comparative Analysis of Faropenem
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic resistance is paramount. This guide provides a detailed comparison of resistance mechanisms against faropenem and other penem antibiotics, supported by experimental data and methodologies, to aid in the development of novel antimicrobial strategies.
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Penems, a class of β-lactam antibiotics, have been crucial in treating severe bacterial infections. However, their efficacy is increasingly challenged by various resistance mechanisms. Faropenem, an oral penem, offers a potential alternative for treating certain infections, but a thorough understanding of its performance against resistant strains compared to other penems like imipenem, meropenem, and ertapenem is essential.
Comparative Efficacy Against Resistant Bacteria: A Quantitative Look
The in vitro activity of faropenem and other penems against bacterial isolates with defined resistance mechanisms is a key indicator of their potential clinical utility. The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies, providing a quantitative comparison of these antibiotics against challenging pathogens.
| Bacterium | Resistance Mechanism | Faropenem MIC (mg/L) | Imipenem MIC (mg/L) | Meropenem MIC (mg/L) | Ertapenem MIC (mg/L) | Reference |
| Escherichia coli | CTX-M-15 ESBL | 1 - 2 | ≤0.5 | ≤0.5 | ≤0.5 | [1][2] |
| Escherichia coli | Faropenem-resistant (induced), CTX-M-15 ESBL | 64 | 1 - 4 | 2 - >8 | 8 - >8 | [1][2] |
| Klebsiella pneumoniae | KPC-producing | >32 | 16 - >64 | 8 - >64 | >64 | [3] |
| Enterobacter spp. | AmpC derepressed | 2 - 16 | - | - | - | [4] |
| Pseudomonas aeruginosa | Multi-drug resistant | - | >8 | >8 | >16 | [5] |
| Acinetobacter baumannii | Multi-drug resistant | - | 8 - 32 | 16 - >32 | >32 | [5][6] |
| Table 1: Comparative MIC values of Faropenem and other Carbapenems against resistant Gram-negative bacteria. Note: MIC values can vary depending on the specific isolate and testing methodology. |
| Bacterium | Resistance Status | Faropenem MIC (mg/L) | Imipenem MIC (mg/L) | Reference |
| Staphylococcus aureus | Methicillin-susceptible (MSSA) | ≤0.06 - 0.25 | ≤0.06 - 0.12 | [3] |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | 1 - >16 | 4 - >32 | [3] |
| Streptococcus pneumoniae | Penicillin-susceptible | ≤0.015 - 0.06 | ≤0.015 - 0.03 | [3] |
| Streptococcus pneumoniae | Penicillin-resistant | 0.12 - 0.5 | 0.12 - 0.25 | [3] |
| Table 2: Comparative MIC values of Faropenem and Imipenem against Gram-positive bacteria. |
Unraveling the Mechanisms of Resistance
Bacteria employ a variety of strategies to resist the action of penem antibiotics. Understanding these mechanisms is crucial for interpreting susceptibility data and designing new drugs that can overcome them. The primary mechanisms of resistance to faropenem and other penems include:
-
Enzymatic Degradation: The production of β-lactamase enzymes, particularly carbapenemases, is the most significant mechanism of resistance. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.[7][8] Carbapenemases are classified into Ambler classes A, B, and D.[8]
-
Class A (e.g., KPC): Serine carbapenemases that can hydrolyze a broad range of β-lactams, including penems.
-
Class B (Metallo-β-lactamases, e.g., NDM, VIM, IMP): Zinc-dependent enzymes with potent carbapenem-hydrolyzing activity.
-
Class D (e.g., OXA-48): Serine carbapenemases with often weaker carbapenem-hydrolyzing activity but can be associated with other resistance mechanisms.
-
-
Reduced Permeability: Gram-negative bacteria possess an outer membrane that acts as a permeability barrier. Reduced expression or mutations in porin channels, such as OmpC in E. coli and OprD in Pseudomonas aeruginosa, can restrict the entry of penems into the periplasmic space, where their targets, the penicillin-binding proteins (PBPs), are located.[7][9][10]
-
Efflux Pumps: These membrane-bound protein complexes actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets.[7] Overexpression of efflux pumps can contribute to resistance against multiple classes of antibiotics, including penems.[7]
-
Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of penem antibiotics, leading to decreased efficacy.[7] This is a more common mechanism of resistance in Gram-positive bacteria.[7]
A study on in vitro-induced faropenem resistance in ESBL-producing E. coli revealed that cross-resistance to carbapenems was associated with non-synonymous changes in the ompC gene, highlighting the role of porin mutations in this process.[2][9][10]
Visualizing Resistance Pathways and Experimental Workflows
To better illustrate the complex interplay of resistance mechanisms and the methods used to study them, the following diagrams are provided.
Figure 1: General mechanisms of penem resistance in Gram-negative bacteria.
Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.
Figure 3: Workflow for the detection of carbapenemase genes by multiplex PCR.
Detailed Experimental Protocols
For the purpose of reproducibility and comprehensive understanding, detailed methodologies for key experiments are outlined below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibiotic stock solutions (Faropenem, Imipenem, Meropenem, Ertapenem) prepared according to the manufacturer's instructions.
-
Bacterial isolates grown on appropriate agar plates for 18-24 hours.
-
Sterile saline or broth for inoculum preparation.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
2. Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This can be verified using a spectrophotometer at 625 nm.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Antibiotic Dilution Series:
-
Prepare a two-fold serial dilution of each antibiotic in CAMHB in the microtiter plate. The final volume in each well should be 100 µL. The concentration range should be appropriate to determine the MIC for the test organisms.
4. Inoculation of Microtiter Plate:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions and to a growth control well (containing only broth and inoculum).
-
Include a sterility control well (containing only uninoculated broth).
5. Incubation:
-
Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.
6. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.[7] The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Protocol 2: Detection of Carbapenemase Genes by Multiplex PCR
This protocol provides a general framework for the molecular detection of common carbapenemase genes.
1. DNA Extraction:
-
Culture the bacterial isolate overnight on an appropriate agar medium.
-
Harvest a single colony and suspend it in sterile water or a lysis buffer.
-
Extract bacterial genomic DNA using a commercial DNA extraction kit or a standard boiling lysis method.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer.
2. PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and a set of primers targeting specific carbapenemase genes (e.g., blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-48).[9]
-
Add the extracted DNA template to the master mix.
-
Perform PCR amplification in a thermal cycler using an optimized cycling program, which typically includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
3. Agarose Gel Electrophoresis:
-
Prepare a 1.5-2.0% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Load the PCR products and a DNA ladder into the wells of the gel.
-
Run the electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.
4. Visualization and Interpretation:
-
Visualize the DNA bands under UV illumination.
-
Determine the size of the amplified fragments by comparing them to the DNA ladder. The presence of a band of the expected size for a specific carbapenemase gene indicates a positive result.
Protocol 3: Analysis of Outer Membrane Proteins (OMPs)
This protocol describes a method for the extraction and analysis of bacterial OMPs to investigate changes in porin expression.
1. Bacterial Cell Culture and Harvesting:
-
Grow the bacterial isolates to the mid-logarithmic phase in a suitable broth medium.
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet with a suitable buffer (e.g., Tris-HCl).
2. Outer Membrane Extraction:
-
Resuspend the cell pellet in a buffer containing lysozyme and DNase to digest the cell wall and DNA.
-
Lyse the cells by sonication or French press.
-
Remove unbroken cells by low-speed centrifugation.
-
Separate the inner and outer membranes by sucrose density gradient centrifugation or by selective solubilization of the inner membrane with a detergent like sodium lauryl sarcosinate (Sarkosyl).[11][12]
3. Protein Quantification:
-
Quantify the protein concentration in the OMP fraction using a standard protein assay (e.g., Bradford or BCA assay).
4. SDS-PAGE Analysis:
-
Mix the OMP samples with a sample loading buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.
5. Interpretation:
-
Compare the OMP profiles of the test isolates to a wild-type or susceptible control strain. The absence or reduced intensity of a protein band corresponding to a major porin (e.g., OmpC or OmpF in E. coli) can indicate reduced expression, which may contribute to antibiotic resistance.
Conclusion
The landscape of penem resistance is complex and continually evolving. While faropenem shows promise as an oral therapeutic option, its efficacy can be compromised by the same resistance mechanisms that affect other carbapenems, particularly in Gram-negative bacteria.[3] The development of cross-resistance to carbapenems following the emergence of faropenem resistance in ESBL-producing organisms is a significant concern.[1][2] A thorough understanding of the interplay between different resistance mechanisms, supported by robust experimental data, is critical for the judicious use of existing penems and the development of next-generation antibiotics capable of overcoming these challenges. This guide provides a foundational resource for researchers to navigate this complex field and contribute to the ongoing fight against antimicrobial resistance.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. A systematic scoping review of faropenem and other oral penems: treatment of Enterobacterales infections, development of resistance and cross-resistance to carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacterial outer membrane protein analysis by electrophoresis and microchip technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Extraction and Electrophoretic Analysis of Bacterial Lipopolysaccharides and Outer Membrane Proteins [bio-protocol.org]
- 12. Study on the Extraction and Charecterization of Outer Membrane Proteins of E. Coli From Poultry – Biosciences Biotechnology Research Asia [biotech-asia.org]
Comparative Stability of Faropenem and Imipenem in the Presence of Beta-Lactamases: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of beta-lactamase-mediated resistance pose a significant threat to the efficacy of beta-lactam antibiotics. This guide provides an objective comparison of the stability of two potent beta-lactam antibiotics, faropenem and imipenem, in the presence of various beta-lactamases. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the nuances of their respective performance.
Executive Summary
Faropenem, an orally available penem, demonstrates pronounced stability against a variety of beta-lactamases compared to imipenem, a carbapenem.[1][2] Notably, the rate of hydrolysis of faropenem by metallo-beta-lactamases is significantly lower than that of imipenem.[1][2][3] This enhanced stability contributes to a lower propensity for the development of resistance in certain bacteria.[1][2] While both antibiotics are effective against a broad spectrum of bacteria, their differential stability against beta-lactamases is a critical factor in their clinical application and in the development of new antimicrobial strategies.
Data Presentation: Hydrolytic Stability and Potency
The following tables summarize the key quantitative data comparing the stability and activity of faropenem and imipenem against beta-lactamase-producing organisms.
Table 1: Comparative Hydrolysis by Metallo-Beta-Lactamase
| Antibiotic | Relative Rate of Hydrolysis | Source |
| Faropenem | 1x | [1][2][3] |
| Imipenem | 5x | [1][2][3] |
Table 2: Minimum Inhibitory Concentrations (MICs) against Beta-Lactamase Producing Bacteria
| Organism | Beta-Lactamase Type | Faropenem MIC (mg/L) | Imipenem MIC (mg/L) | Source |
| Escherichia coli | ESBL (CTX-M-15) | 1 - 2 | ≥1 | [4][5] |
| Bacteroides fragilis | Metallo-beta-lactamase | ≤8 | ≤8 | [6][7] |
| Ciprofloxacin-Resistant E. coli | Not specified | Very active | As active as faropenem | [6][7][8] |
| Ciprofloxacin-Resistant S. pneumoniae | Not specified | Very active | As active as faropenem | [6][7][8] |
Note: MIC values can vary depending on the specific strain and the methodology used. The data presented here are for comparative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of faropenem and imipenem stability.
Beta-Lactamase Hydrolysis Assay (Spectrophotometric Method)
This protocol is designed to quantify the rate of hydrolysis of beta-lactam antibiotics by beta-lactamase enzymes.
a. Preparation of Beta-Lactamase Extract:
-
Grow a 24-hour culture of the beta-lactamase-producing bacterial strain in a suitable broth medium. To induce enzyme production, the medium can be supplemented with a beta-lactam antibiotic like ampicillin or cephaloridine (e.g., 20 mg/L).[1][2]
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Lyse the cells by sonication on ice.
-
Centrifuge the sonicate at high speed to pellet the cell debris.
-
The resulting supernatant contains the crude beta-lactamase extract. The protein concentration of the extract should be determined using a standard method (e.g., Bio-Rad protein assay).[9]
b. Hydrolysis Reaction:
-
Prepare a reaction mixture in a quartz cuvette containing the beta-lactamase extract in a suitable buffer.
-
Add the beta-lactam antibiotic (faropenem or imipenem) to the cuvette to a final concentration of 100 µM.[9]
-
Immediately monitor the change in absorbance at a specific wavelength using a spectrophotometer. The wavelength depends on the antibiotic being tested (e.g., determined by a preliminary scan to find the wavelength of maximum absorbance change upon hydrolysis).
-
Record the absorbance at regular time intervals.
c. Data Analysis:
-
Calculate the rate of hydrolysis from the linear portion of the absorbance versus time plot.
-
One unit of beta-lactamase activity is defined as the amount of enzyme that hydrolyzes 1 nmol of the substrate per minute under the specified conditions.[9]
-
The specific activity is expressed as units of beta-lactamase per milligram of protein.[9]
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol determines the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterial strain.
a. Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the antibiotic (faropenem or imipenem) in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
b. Inoculum Preparation:
-
Prepare a standardized bacterial inoculum from a fresh culture, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
c. Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
d. Interpretation:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Mandatory Visualization
The following diagrams illustrate the mechanism of beta-lactamase action and the experimental workflow for comparing antibiotic stability.
Caption: Mechanism of beta-lactam antibiotic action and beta-lactamase mediated resistance.
Caption: Experimental workflow for comparing the stability of faropenem and imipenem.
References
- 1. Beta-lactamase stability of faropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Faropenem resistance causes in vitro cross-resistance to carbapenems in ESBL-producing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Activity of faropenem and imipenem for ciprofloxacin-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of β-lactamase activity. [bio-protocol.org]
Validating Faropenem's Activity Against ESBL-Producing Enterobacterales: A Comparative Guide
This guide provides a comprehensive analysis of faropenem's in vitro activity against Extended-Spectrum Beta-Lactamase (ESBL)-producing Enterobacterales, comparing its performance with alternative antibiotics. The data and methodologies presented are collated from recent scientific literature to support researchers, scientists, and drug development professionals in their evaluation of this oral penem antibiotic.
Comparative In Vitro Activity
Faropenem, an oral penem, demonstrates notable activity against ESBL-producing Enterobacterales. Its efficacy, however, varies by bacterial species and the presence of co-expressed resistance mechanisms, such as AmpC β-lactamases. Carbapenems, such as meropenem and imipenem, are generally considered first-line treatments for serious infections caused by ESBL-producing organisms due to their stability against hydrolysis by ESBL enzymes.[1][2]
Table 1: Faropenem MIC Distribution for Third-Generation Cephalosporin-Resistant E. coli and K. pneumoniae
| Organism & Resistance Profile | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Isolates with MIC ≤1 mg/L |
| Overall Isolates | 48 | 1 | 2 | 37 (77%) |
| ESBL-producing E. coli | 36 | 1 | 2 | 30 (83%) |
| ESBL-producing K. pneumoniae | 4 | 1 | 1 | 4 (100%) |
| AmpC-producing | 8 | 1 | >4 | 3 (38%) |
| ESBL & AmpC co-producing | 4 | >4 | >4 | 0 (0%) |
Source: Data synthesized from a 2022 study on third-generation cephalosporin-resistant clinical isolates.[1][3][4]
The data indicates that faropenem has good activity against ESBL-producing E. coli and Klebsiella spp., with MIC₉₀ values of 2 mg/L.[1][5][6] However, its activity is significantly reduced against isolates that co-produce AmpC β-lactamases.[1]
Table 2: Comparative Susceptibility of ESBL-Producing Isolates to Faropenem and Carbapenems
| Antibiotic | Organism | Susceptibility Rate (%) |
| Faropenem | E. coli | ~97.7% |
| K. pneumoniae | ~100% | |
| Imipenem | E. coli | ~95.5% |
| K. pneumoniae | ~90.4% | |
| Meropenem | E. coli | 100% |
| K. pneumoniae | 100% |
Note: Faropenem susceptibility is based on a provisional breakpoint of ≤2 mg/L.[5][7] Carbapenem data is derived from separate studies for comparison.[8][9]
While faropenem shows high susceptibility rates, it is crucial to note the potential for cross-resistance. Studies have shown that induced resistance to faropenem can lead to reduced susceptibility to carbapenems in ESBL-producing E. coli.[7][10][11][12]
Key Experimental Protocols
The data cited in this guide predominantly relies on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of antibiotics, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][9][13][14]
Protocol: Broth Microdilution MIC Testing
-
Preparation of Materials :
-
Media : Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.[15]
-
Antibiotics : Stock solutions of faropenem, meropenem, and other comparators are prepared.
-
Microplates : Standard 96-well microtiter plates are used.
-
-
Antibiotic Dilution Series :
-
A two-fold serial dilution of each antibiotic is prepared directly in the microtiter plates using CAMHB.[15] This creates a gradient of antibiotic concentrations.
-
-
Inoculum Preparation :
-
Bacterial colonies are isolated from an 18-24 hour agar plate.
-
The colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard.
-
This suspension is further diluted in CAMHB to achieve a final standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[15]
-
-
Inoculation and Incubation :
-
Each well of the microtiter plate (containing the antibiotic dilutions) is inoculated with the standardized bacterial suspension.
-
A growth control well (bacteria, no antibiotic) and a sterility control well (broth only) are included.
-
Plates are incubated at 35°C for 16-20 hours in ambient air.[16]
-
-
Result Interpretation :
Visualized Pathways and Workflows
Mechanism of ESBL Resistance
Extended-Spectrum Beta-Lactamases (ESBLs) are enzymes that confer resistance to most beta-lactam antibiotics. The diagram below illustrates their mechanism of action.
Experimental Workflow: MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution is a standardized, multi-step process.
Logical Relationship: Antibiotic Selection Guide
The choice of antibiotic for treating infections caused by ESBL-producing Enterobacterales depends heavily on the severity and site of infection.
References
- 1. In Vitro Activity and Clinical Efficacy of Faropenem against Third-Generation Cephalosporin-Resistant Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. In Vitro Activity and Clinical Efficacy of Faropenem against Third-Generation Cephalosporin-Resistant Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Activity of faropenem against cephalosporin-resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro activity of three different antimicrobial agents against ESBL producing Escherichia coli and Klebsiella pneumoniae blood isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Faropenem resistance causes in vitro cross-resistance to carbapenems in ESBL-producing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. clsjournal.ascls.org [clsjournal.ascls.org]
- 16. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
